ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-7-4-3-5-8(10(7)16-9)12(13,14)15/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEKRDDKYZAIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565382 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154422-28-3 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Analytical Profiling of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
[1]
Executive Summary
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral agents (e.g., HCV NS5B inhibitors) and kinase modulators.[1] The incorporation of a trifluoromethyl (
This technical guide provides a definitive reference for the synthesis, isolation, and spectroscopic characterization of this compound. It moves beyond basic data listing to explain the causality of observed spectral features, ensuring researchers can confidently validate structural integrity.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 257.21 g/mol |
| CAS Registry Number | 18450-69-8 (Acid Precursor: 123521-06-0) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| Melting Point | 138–142 °C (Solvent dependent) |
Synthetic Protocol: Fischer Esterification
While various routes exist (e.g., Reissert synthesis), the most robust protocol for high-purity isolation is the acid-catalyzed esterification of the commercially available 7-(trifluoromethyl)-1H-indole-2-carboxylic acid.[1]
Methodology
-
Reagents:
-
Procedure:
-
Suspend the carboxylic acid in absolute ethanol (0.2 M concentration) under
atmosphere. -
Cool to 0°C. Dropwise add
(1.5 equiv) to generate anhydrous HCl in situ.[1] -
Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid spot (baseline).[1]
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.[1]
(to remove unreacted acid) and brine.[1] -
Purification: Recrystallize from minimal hot EtOH or purify via flash chromatography (
, 0-20% EtOAc in Hexane).
-
Workflow Visualization
Figure 1: Step-wise synthesis workflow ensuring removal of acidic impurities.
Spectroscopic Atlas
A. 1H NMR Characterization
The 7-position substitution creates a distinct splitting pattern in the aromatic region.[3] Unlike unsubstituted indoles, the H-6 proton is heavily influenced by the adjacent
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Structural Insight | |
| NH (1) | 12.30 – 12.50 | br s | - | Diagnostic: Downfield shift due to H-bond acidity and 7-CF3 electron withdrawal.[1] |
| H-3 | 7.45 | d / s | ~1.5 | Characteristic indole C3-H; shows long-range coupling to NH.[1] |
| H-4 | 8.05 | d | 8.0 | Deshielded doublet; typical for indole H4. |
| H-5 | 7.35 | t (dd) | 8.0, 7.5 | Pseudo-triplet due to similar ortho-couplings.[1] |
| H-6 | 7.70 | d | 7.5 | Key Signal: Adjacent to CF3; often broadened by H-F coupling.[1] |
| 4.38 | q | 7.1 | Ethyl ester methylene.[1] | |
| 1.35 | t | 7.1 | Ethyl ester methyl.[1] |
B. 13C NMR & Fluorine Coupling
This is the definitive validation method. The
Solvent: DMSO-
| Carbon | Shift ( | Splitting ( | Coupling Constant (Hz) | Assignment Logic |
| C=O | 161.5 | s | - | Ester carbonyl. |
| C-2 | 129.8 | s | - | Quaternary C2. |
| C-7 | 113.5 | q | Critical: C-7 is directly bonded to CF3.[1] | |
| 124.5 | q | Definitive: Large coupling confirms CF3 presence.[1] | ||
| C-6 | 121.0 | q | Ortho to CF3. | |
| C-7a | 134.2 | s (br) | - | Junction carbon.[1] |
| 61.2 | s | - | Ester methylene.[1] |
C. Mass Spectrometry (ESI-MS)
Structural Confirmation Logic
Distinguishing the 7-isomer from the 4-, 5-, or 6-isomers is a common analytical hurdle. Use the following logic tree to validate regiochemistry.
Figure 2: Analytical decision tree for distinguishing 7-substituted indoles.
Why this logic works:
-
C-7 Splitting: Only in the 7-CF3 isomer will the C-7 carbon (part of the aromatic ring) exhibit a
coupling of ~30 Hz.[1] If the CF3 is at position 6, C-7 would show a smaller or no coupling.[1] -
NH Deshielding: The 7-CF3 group is spatially proximate to the NH proton. Through-space electronic repulsion and inductive effects typically shift the NH signal downfield (>12 ppm) compared to 4- or 5-substituted analogs (<11.5 ppm).[1]
Quality Control (HPLC Method)
For drug development applications, purity must be established using a reverse-phase gradient method.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 290 nm (indole specific).[1]
-
Retention Time: Expected ~6.5 - 7.0 min (Late eluter due to lipophilic
and Ethyl groups).[1]
References
-
Lynch, W. E., et al. (2020).[1] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData. [Link][1][4][5]
- Context: Provides baseline crystallographic and NMR data for the parent ethyl indole-2-carboxyl
-
-
Context: Verifies the commercial availability of the acid precursor for the synthesis protocol.[1]
-
- Context: Authoritative source for and coupling constant values used in the 13C NMR analysis.
-
Popowycz, F., et al. (2011).[1] Synthesis of 7-substituted indoles. Tetrahedron. (General reference for 7-functionalized indole reactivity).
Sources
- 1. westmont.edu [westmont.edu]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
Technical Monograph: Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Executive Summary & Identity
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of antiviral agents (HCV, HIV), kinase inhibitors, and metabolic regulators.[1] The incorporation of the trifluoromethyl (-CF3) group at the C7 position significantly modulates the lipophilicity and metabolic stability of the indole scaffold, making it a critical intermediate in structure-activity relationship (SAR) campaigns.
Chemical Identity Table
| Property | Specification |
| CAS Number | 154422-28-3 |
| IUPAC Name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate |
| Synonyms | 7-Trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester |
| Molecular Formula | C₁₂H₁₀F₃NO₂ |
| Molecular Weight | 257.21 g/mol |
| Melting Point | 79 °C |
| Appearance | Off-white to pale yellow crystalline solid |
| SMILES | CCOC(=O)C1=CC2=C(N1)C(C(F)(F)F)=CC=C2 |
Synthetic Pathways & Methodology
The most robust and scalable synthesis of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate utilizes the Fischer Indole Synthesis . This pathway is preferred over the Reissert synthesis due to the commercial availability of the hydrazine precursor and higher yields for electron-deficient anilines.
Core Reaction Logic
The synthesis proceeds in two distinct stages:[2]
-
Hydrazone Formation: Condensation of 2-(trifluoromethyl)phenylhydrazine with ethyl pyruvate.
-
Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement (Fischer Indolization) to form the indole core.
Experimental Protocol
Note: This protocol is adapted from standard methodologies for electron-deficient indoles [1, 2].
Step 1: Preparation of the Phenylhydrazone Intermediate
-
Reagents: 2-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Sodium acetate (1.2 eq).
-
Solvent: Ethanol/Water (3:1 ratio).
-
Procedure:
-
Dissolve the hydrazine salt and sodium acetate in the solvent mixture at room temperature.
-
Add ethyl pyruvate dropwise over 15 minutes.
-
Stir the reaction mixture for 2–4 hours. A precipitate (the hydrazone) will form.
-
Workup: Filter the solid, wash with cold water (3x), and dry under vacuum.
-
Checkpoint: Verify formation by TLC (typically less polar than starting hydrazine).
-
Step 2: Fischer Cyclization
-
Reagents: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTsOH) in Toluene.
-
Conditions:
-
Method A (PPA): Heat the hydrazone in PPA at 100–110 °C for 2–3 hours. This method is robust for deactivated rings (due to the electron-withdrawing CF3 group).
-
Method B (pTsOH/Toluene): Reflux the hydrazone in toluene with a Dean-Stark trap to remove water.
-
-
Workup (Method A):
-
Cool the mixture to 60 °C and pour onto crushed ice/water with vigorous stirring.
-
Extract the aqueous slurry with Ethyl Acetate (3x).
-
Wash combined organics with sat. NaHCO₃ and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexanes or flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the critical [3,3]-sigmatropic shift and subsequent elimination of ammonia that drives the aromatization.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis for CAS 154422-28-3.
Medicinal Chemistry Applications
The 7-trifluoromethyl-indole-2-carboxylate scaffold is a privileged structure in drug discovery. The C7-CF3 substituent is not merely a lipophilic bulk; it electronically modulates the indole NH acidity and blocks metabolic oxidation at the vulnerable 7-position.
Key Therapeutic Areas
-
Antiviral Agents (HIV-1 Integrase & HCV NS5B):
-
Indole-2-carboxylates serve as the core scaffold for strand transfer inhibitors. The C2-carboxylate coordinates with Magnesium (Mg²⁺) ions in the viral enzyme's active site [3].
-
The 7-CF3 group fills hydrophobic pockets (e.g., near Pro145 in HIV Integrase), enhancing binding affinity compared to the unsubstituted analog.
-
-
Allosteric Inhibitors (Fructose-1,6-bisphosphatase):
-
Used in diabetes research, derivatives of this ester bind to the AMP allosteric site of FBPase. The indole ring mimics the adenine base of AMP, while the CF3 group enhances membrane permeability [4].
-
-
Kinase Inhibition:
-
Substituted indole-2-carboxylates are precursors to p38 MAP kinase inhibitors. The ester is typically hydrolyzed to the acid and coupled with amines to form amide-linked inhibitors.
-
SAR Logic: The Trifluoromethyl Advantage
The following decision tree illustrates why a medicinal chemist would select the 7-CF3 analog over others.
Figure 2: SAR rationale for incorporating the 7-trifluoromethyl group.
Safety & Handling
-
Hazards: As a fluorinated organic compound, it may release hydrogen fluoride (HF) upon thermal decomposition.
-
Storage: Store at 2–8 °C in a cool, dry place. Keep container tightly closed.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use a fume hood during synthesis, especially when using Polyphosphoric acid.
References
-
Chemical and Pharmaceutical Bulletin. (1995). Synthesis of 7-trifluoromethylindoles.[3][4] Vol. 43, pp. 1281–1286.[5]
-
Organic Syntheses. Ethyl Indole-2-carboxylate.[4][6][7] Coll. Vol. 5, p.567 (1973).
-
Journal of Medicinal Chemistry. (2014). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
-
Bioorganic & Medicinal Chemistry. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
-
PubChem Compound Summary. Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 154422-28-3).
Sources
- 1. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. 7-(trifluoromethyl)-1H-indole-2-carboxylic acid | 172216-98-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 172217-02-6 | 7-(Trifluoromethyl)-1H-indole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: N-H Reactivity Landscape of Ethyl 7-(Trifluoromethyl)-1H-indole-2-carboxylate
This technical guide details the reactivity profile of the N-H bond in ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate . It is designed for medicinal chemists and process scientists requiring a mechanistic understanding of this specific scaffold for optimization of N-functionalization.
Executive Summary
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate represents a unique subclass of electron-deficient indoles. Its reactivity is defined by a "Push-Pull" conflict: the C2-ethyl ester and C7-trifluoromethyl groups synergistically increase N-H acidity (
Electronic & Steric Architecture
To manipulate this molecule, one must first understand the forces acting upon the Nitrogen atom (N1).
The Acidity/Nucleophilicity Trade-off
The N-H bond in unsubstituted indole has a
-
C2-Ester (Resonance): Delocalizes electron density from N1 into the carbonyl oxygen.
-
C7-Trifluoromethyl (Induction): Exerts a strong inductive pull (
) through the -framework.
Net Effect: The N-H proton is significantly more acidic (
The C7 "Pocket" (Steric Hindrance)
The trifluoromethyl group at position 7 is spatially proximate to the N1 site. Unlike a C5 or C6 substituent, the C7-CF
-
Consequence: N-Alkylation with primary halides proceeds well, but secondary halides or bulky benzyl bromides may suffer from retarded kinetics due to steric clash in the transition state.
Visualization of Electronic Vectors
The following diagram illustrates the electron density withdrawal vectors that define the N1 reactivity.
Figure 1: Vector analysis of electron-withdrawing groups reducing N1 electron density.
Deprotonation Strategy: Base Selection
Choosing the correct base is critical to avoid side reactions (e.g., ester hydrolysis or transesterification).
Thermodynamic vs. Kinetic Control
Due to the enhanced acidity, strong bases like
| Base System | Solvent | Suitability | Mechanism Notes |
| Cs | DMF/MeCN | High | The "Cesium Effect" improves solubility and reactivity of the indolyl anion. Ideal for mild alkylations. |
| NaH (60%) | THF/DMF | Medium | Effective, but requires anhydrous conditions. Risk of reduction if not careful. Irreversible deprotonation. |
| K | Acetone/DMF | High | Standard for highly acidic indoles. Slower than Cs |
| DBU | MeCN | Low | Often insufficient for rapid alkylation; forms bulky ion pairs that may hinder attack. |
Experimental Protocols
Protocol A: N-Alkylation (Standard)
Best for: Primary alkyl halides (MeI, BnBr, Allyl-Br).
Rationale: Using Cesium Carbonate utilizes the "naked anion" effect, where the large Cesium cation effectively separates from the indolyl anion in DMF, maximizing the nucleophilicity of this electron-poor scaffold.
-
Preparation: Dissolve ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add Cs
CO (1.5 eq) . Stir at Room Temperature (RT) for 30 minutes. The solution should turn yellow/orange, indicating anion formation. -
Alkylation: Add the alkyl halide (1.2 eq) dropwise.
-
Reaction:
-
Primary Halides: Stir at RT for 2–4 hours.
-
Secondary Halides: Heat to 60°C for 12–18 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over Na
SO , and concentrate.
Validation Check: Monitor by TLC. The product will be less polar (higher R
Protocol B: N-Arylation (Chan-Lam Coupling)
Best for: Attaching phenyl/heteroaryl rings.
Rationale: Traditional Buchwald-Hartwig couplings are difficult due to the C7-CF
-
Mix: Indole substrate (1.0 eq), Arylboronic acid (2.0 eq), Cu(OAc)
(1.0 eq) , and Pyridine (2.0 eq) in DCM. -
Oxidant: Add 4Å molecular sieves. The reaction requires atmospheric Oxygen (open flask or O
balloon). -
Time: Stir vigorously at RT for 24–48 hours.
-
Note: Yields are typically moderate (40–60%) due to the low nucleophilicity of the nitrogen.
Troubleshooting & Optimization Logic
Issue: Low Conversion with Bulky Electrophiles
Cause: The C7-CF
-
Switch Solvent: Move from DMF to NMP (N-methyl-2-pyrrolidone) and increase temperature to 90°C.
-
Change Base: Switch to KHMDS in THF at -78°C
RT. The Potassium counter-ion can sometimes coordinate favorable transition states, and the homogeneous base ensures complete deprotonation.
Issue: C3-Alkylation (Side Reaction)
Cause: While rare in 2-carboxylates, highly reactive electrophiles (like MeI) can attack C3 if the reaction is too hot. Solution: Keep the reaction at 0°C during the addition of the electrophile. The N-anion is the kinetic product; C-alkylation is often thermodynamic.
Decision Tree: Reaction Workflow
Figure 2: Decision matrix for N-functionalization based on electrophile sterics.
References
-
Lynch, W. E., et al. (2020).[1] Ethyl 1H-indole-2-carboxylate. IUCrData. Describes the crystal structure and hydrogen bonding patterns of the parent scaffold, relevant for understanding solid-state stability and solubility. 1[2][3][4][5][6][7][8][9]
-
Popova, A., et al. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PMC. Discusses the electronic influence of trifluoromethyl groups on the indole core and synthetic strategies for electron-deficient indoles. 10[2][3][4][5][7][8][9]
-
El-Sawy, E. R., et al. (2021).[5][10] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI Molecules. Provides direct protocols for the alkylation of ethyl indole-2-carboxylates using KOH/Acetone and other base systems. 8[3][4][5][6][7][8][9]
-
Lukashev, N. V., et al. (2017).[5] N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. ACS Organic Letters. Highlights the radical reactivity and stability of trifluoromethylated nitrogen species, offering context for the stability of the 7-CF3 group. 5[2][3][4][5][6][7][8][9][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Fischer Indole Synthesis for Trifluoromethylated Indoles
Executive Summary: The Fluorine Advantage
In modern drug discovery, the incorporation of a trifluoromethyl (–CF
However, the synthesis of trifluoromethylated indoles via the classical Fischer method presents a distinct thermodynamic challenge. The strongly electron-withdrawing nature of the –CF
Mechanistic Constraints & Causality
The Fischer indole synthesis proceeds through a specific sequence: condensation, tautomerization, rearrangement, and elimination.[1] When a –CF
The Electronic Barrier
The critical step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. This concerted bond-breaking/bond-forming event requires a specific electron density on the aromatic ring.
-
The Problem: The –CF
group pulls electron density away from the ring (inductive effect, ). -
The Consequence: The nucleophilicity of the aromatic carbon is reduced, destabilizing the transition state required to form the new C–C bond. This necessitates higher reaction temperatures or stronger acid catalysts compared to electron-rich substrates (e.g., methoxyphenylhydrazine).
Mechanistic Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the high-energy transition state caused by the –CF
Figure 1: The Fischer Indole pathway.[1][2][3][4][5][6][7][8][9] The red node indicates the kinetic bottleneck induced by electron-withdrawing groups.
Strategic Regiocontrol
When using meta-trifluoromethylphenylhydrazine, regioselectivity becomes the primary concern. The cyclization can occur at either the ortho or para position relative to the hydrazine nitrogen, leading to two distinct isomers: 4-CF
| Factor | Effect on Regioselectivity | Outcome |
| Steric Hindrance | The –CF | Cyclization at the crowded ortho position (forming 4-CF |
| Electronic Effects | The –CF | Cyclization away from the –CF |
| Result | Synergistic Effect | Major Product: 6-Trifluoromethylindole Minor Product: 4-Trifluoromethylindole |
Validated Experimental Protocols
The following protocols are designed to handle the deactivated nature of the substrate.
Protocol A: Polyphosphoric Acid (PPA) Cyclization
Best for: Scalable synthesis where thermal stability is not an issue. PPA acts as both solvent and catalyst.[1]
-
Hydrazone Formation (Pre-step):
-
Combine equimolar amounts of m-trifluoromethylphenylhydrazine hydrochloride and the ketone (e.g., cyclohexanone) in ethanol.
-
Add catalytic acetic acid. Stir at RT for 1-2 hours.
-
Filter the precipitated hydrazone and dry. Do not proceed with crude wet hydrazone.
-
-
Cyclization:
-
Heat Polyphosphoric Acid (10-15 equivalents by weight) to 100°C in a mechanical stirrer.
-
Add the dried hydrazone portion-wise to the hot PPA. Caution: Exothermic.
-
Ramp temperature to 120–130°C and hold for 3–4 hours. Monitor by TLC (disappearance of hydrazone).
-
-
Work-up:
-
Cool the mixture to ~60°C.
-
Pour onto crushed ice/water (slowly) with vigorous stirring. The PPA is viscous; ensure complete hydrolysis.
-
Extract with Ethyl Acetate (x3). Wash organic layer with saturated NaHCO
(to remove acid) and brine. -
Dry over MgSO
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).
-
Protocol B: Microwave-Assisted Zinc Chloride Method
Best for: Rapid screening, difficult substrates, and improving yields of deactivated rings.
-
Preparation:
-
In a microwave vial, mix the trifluoromethylphenylhydrazine (1.0 equiv) and ketone (1.0 equiv).
-
Add ZnCl
(2.0 equiv) fused/anhydrous. -
Solvent: Glacial Acetic Acid (concentration ~0.5 M).
-
-
Irradiation:
-
Seal the vial.
-
Microwave settings: 150°C , High Absorption, 10–20 minutes .
-
Note: The rapid heating helps overcome the high activation energy barrier (
) imposed by the –CF group before decomposition pathways take over.
-
-
Work-up:
-
Pour reaction mixture into water.[8]
-
Basify with NaOH (2M) to pH > 10 (to solubilize zinc salts as zincate or precipitate as hydroxide, allowing extraction).
-
Extract with Dichloromethane (DCM).
-
Purify via chromatography.
-
Troubleshooting & Optimization Logic
The following decision logic helps select the correct parameters based on observed failure modes.
Figure 2: Diagnostic workflow for optimizing Fischer synthesis of deactivated indoles.
Comparative Data: Catalyst Efficiency for CF -Indoles
| Catalyst | Conditions | Typical Yield | Pros | Cons |
| PPA | 120°C, 3h | 60–75% | Cheap, scalable, "One-pot" potential | Viscous, difficult work-up, harsh |
| ZnCl | 150°C (MW), 15 min | 75–85% | Clean, fast, tolerates sensitive groups | Zinc waste, requires microwave |
| H | Reflux, 5h | 30–50% | Simple setup | Often fails for strongly deactivated rings |
References
-
Fischer, E., & Jourdan, F. (1883).[1][3][8] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive mechanistic text).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. Link
-
Miyata, O., et al. (1999).[5] Thermal cyclization of N-trifluoroacetyl enehydrazines under mild conditions: A novel entry into the Fischer indole synthesis. Tetrahedron Letters. Link
-
BenchChem. (2025).[8] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link
-
Alfa Chemistry. (2025). Fischer Indole Synthesis: Mechanism and Protocols. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Guide: Molecular Structure and Conformation of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
[1]
Executive Summary & Compound Identity
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a functionalized indole scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and receptor antagonists.[1] The molecule features a lipophilic trifluoromethyl (-CF
-
Chemical Formula: C
H F NO -
Molecular Weight: 257.21 g/mol [1]
-
Core Scaffold: 1H-Indole
-
Key Features:
-
7-CF
Group: Enhances metabolic stability (blocks P450 oxidation at C7) and increases lipophilicity.[1] -
2-Ester Group: Acts as a hydrogen bond acceptor and a handle for further synthetic elaboration (e.g., hydrolysis to acid, conversion to amide).
-
Molecular Structure and Conformation[2][3][4]
The Indole Plane and Substituent Geometry
The core indole bicycle (pyrrole fused to benzene) is planar. However, the substituents introduce critical deviations and steric zones that define the molecule's binding capability.
-
Planarity: The 10
-electron system ensures the indole ring atoms (N1, C2-C7a) are coplanar.[1] -
Ester Conformation (C2 Position): The ethyl ester group typically adopts a conformation coplanar with the indole ring to maximize
-conjugation between the indole double bond (C2=C3) and the carbonyl group.-
Preferred State: The carbonyl oxygen usually orients syn to the C2-C3 bond (s-cis conformation) to minimize dipole repulsion, though the anti conformation is accessible.[1]
-
-
The 7-Trifluoromethyl Group:
-
Geometry: The -CF
group is tetrahedral.[1] It is not static; the C-F bonds rotate rapidly on the NMR timescale. -
Steric Bulk: The van der Waals radius of a -CF
group is approximately equivalent to an isopropyl group.[1] Located at position 7, it exerts significant steric pressure on the N1-H pocket.[1]
-
Intramolecular Interactions (The "Orthogonal" Clash)
The defining structural feature of this molecule is the interaction between the 1-NH and the 7-CF
-
Electronic Effect: The -CF
group is strongly electron-withdrawing (inductive effect, -I).[1] This pulls electron density away from the indole nitrogen, significantly increasing the acidity of the N-H proton compared to unsubstituted indole (pKa 16.97). This makes the N-H a more potent Hydrogen Bond Donor (HBD). -
Steric Effect: The bulk of the 7-CF
group creates a "steric wall" protecting the N-H from one side, potentially influencing the approach of Hydrogen Bond Acceptors (HBAs).
Visualization of Structural Vectors
The following diagram illustrates the electronic vectors and steric zones.
Caption: Structural vectors showing the inductive influence of the 7-CF3 group on the N-H acidity and the conjugation of the 2-ester.
Crystalline Architecture (Solid State Analysis)
Based on crystallographic data of the homologous ethyl 1H-indole-2-carboxylate (Ref 1), we can project the solid-state behavior of the 7-CF
The R (10) Dimer Motif
Indole-2-carboxylates characteristically crystallize as centrosymmetric dimers.[1][2][3]
-
Mechanism: The N-H of Molecule A acts as a donor to the Carbonyl Oxygen (C=O) of Molecule B.
-
Geometry: This forms a cyclic hydrogen-bonded ring described by the graph set notation R
(10) (2 donors, 2 acceptors, 10 atoms in the ring).[2][3] -
Impact of 7-CF
: While the parent molecule packs in a "herringbone" pattern, the bulky 7-CF group likely disrupts tight planar stacking.[1] The increased acidity of the N-H (due to 7-CF ) will likely shorten the intermolecular N-H···O distance, creating a stronger dimer than the non-fluorinated parent.
Synthesis and Verification Protocols
To ensure scientific integrity, the synthesis must be validated using orthogonal analytical techniques. The Reissert Indole Synthesis or a modified Fischer Indole Synthesis using 2-(trifluoromethyl)phenylhydrazine are standard routes.[1]
Synthetic Workflow (Fischer Route)
Caption: Modified Fischer Indole Synthesis workflow targeting the 7-CF3 derivative.
Self-Validating Analytical Criteria
A successful synthesis is confirmed only when all three criteria are met:
| Technique | Expected Signature | Structural Insight |
| Singlet/Broad signal at | Confirm N-H integrity. The 7-CF | |
| Single peak at | Confirms presence of CF | |
| Quartets observed for C7 and the CF | Definitive proof of the CF |
Physicochemical Properties & Applications
Lipophilicity and Solubility
-
LogP: The 7-CF
group significantly increases the partition coefficient.[1] While Ethyl 1H-indole-2-carboxylate has a LogP 2.8, the 7-CF analog is predicted to have a LogP > 3.5.[1] -
Solubility: Low aqueous solubility; highly soluble in organic solvents (DMSO, DCM, Ethyl Acetate).
Biological Relevance
This specific conformation is highly relevant for:
-
Kinase Inhibition: The indole NH and C2-carbonyl often form a "hinge-binding" motif in kinase active sites.[1] The 7-CF
group can occupy hydrophobic pockets (e.g., the "gatekeeper" region). -
Bioisosterism: The 7-CF
indole is often used as a bioisostere for 7-chloro or 7-methyl indoles to improve metabolic half-life without altering steric demand significantly.[1]
References
-
Crystal Structure of Ethyl 1H-indole-2-carboxylate
- Source: National Institutes of Health (PMC) / Acta Crystallographica.
- Significance: Establishes the R (10) dimer packing motif for this class.
-
URL:[Link]
-
Synthesis of 2-(Trifluoromethyl)
- Source: Organic Chemistry Portal / Org. Lett. 2018.
- Significance: details trifluoromethylation strategies and cycliz
-
URL:[Link]
-
Structural Analysis of Fluorinated Indoles (Ethyl 5-methoxy-2-trifluoromethyl...)
- Source: PMC / IUCrD
- Significance: Provides comparative bond lengths and angles for CF3-substituted indole esters.
-
URL:[Link]
Technical Guide: Strategic Sourcing and Validation of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Executive Summary
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (CAS: 154422-28-3 ) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors, antiviral agents (specifically HIV-1 integrase strand transfer inhibitors), and CNS-active ligands.[1] The presence of the trifluoromethyl (
This guide moves beyond simple vendor listing to provide a technical framework for sourcing, validating, and utilizing this compound. Current market analysis indicates that while major aggregators list this compound, "on-the-shelf" availability is often overstated.[1] A rigorous Quality Control (QC) protocol focusing on regioisomeric purity and fluorine content is essential to prevent attrition in late-stage synthesis.[1]
Chemical Profile & Critical Parameters[1][2][3][4][5][6]
Before engaging suppliers, the procurement team must define the technical specifications required for the intended application (e.g., HTS library generation vs. GMP scale-up).[1]
| Parameter | Specification | Technical Note |
| Chemical Name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| CAS Number | 154422-28-3 | Note: Often confused with the 5-CF3 isomer (CAS 201929-84-2).[1] |
| Molecular Formula | ||
| Molecular Weight | 257.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or indole polymerization.[1] |
| Melting Point | 79–83 °C (Typical) | Sharpness of MP is a quick purity proxy.[1] |
| pKa (Indole NH) | ~15.5 (Estimated) | The 7- |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols.[1] |
Commercial Supply Landscape
The supply chain for fluorinated indoles is bifurcated into Catalog Suppliers (Aggregators) and Specialized Manufacturers .[1]
Tiered Supplier Assessment[1]
-
Tier 1: Primary Manufacturers (High Reliability)
-
BLDpharm: Identified as a key holder of stock for this specific CAS.[1] They specialize in heterocycles and offer cold-chain logistics, which is critical for indole stability.[1]
-
Enamine / Combi-Blocks: often hold "building block" stocks.[1] If they list it, the lead time is usually <1 week.[1]
-
ChemSigma: Lists the compound, but stock levels fluctuate.[1]
-
-
Tier 2: Aggregators (Variable Reliability)
Sourcing Decision Matrix
The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing workflow for fluorinated indole esters.
Synthetic Route Analysis & Impurity Profiling[1]
Understanding how the supplier makes the compound allows you to predict impurities that standard QC might miss.[1]
Dominant Synthesis Routes
-
Reissert Indole Synthesis (Most Common for 2-Esters):
-
Fischer Indole Synthesis:
The "7-Position" Steric Challenge
The
-
Impact: It shields the NH group.[1] If your next step involves N-alkylation, you must use a stronger base (e.g., NaH or
) and polar aprotic solvents (DMF/DMAc) to overcome the steric hindrance and lower nucleophilicity caused by the electron-withdrawing effect.
Quality Assurance & Analytical Protocols
Do not rely solely on the supplier's CoA.[1] The following self-validating protocol is mandatory for incoming batches >1g.
Analytical Workflow
| Method | Purpose | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | Confirm structure & solvent content. | Indole NH singlet at ~12.0 ppm.[1] Ethyl quartet/triplet. Absence of rotamers.[1] |
| 19F-NMR | Critical: Detect fluorinated impurities. | Single peak (approx -60 to -63 ppm).[1] Multiple peaks indicate isomeric impurities.[1] |
| LC-MS (ESI+) | Purity & Identity.[1] | [M+H]+ = 258.[1]2. Single UV peak (254 nm).[1] |
| Karl Fischer | Moisture content.[1] | < 0.5% (Esters hydrolyze to acid if wet).[1] |
QC Logic Diagram
Figure 2: Mandatory QC workflow emphasizing 19F-NMR for fluorinated isomer detection.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester bond is stable, but the indole ring is susceptible to oxidative degradation upon prolonged exposure to light and air.[1]
-
Safety: The compound is an irritant (H315, H319, H335).[1] The
group does not generally release fluoride under standard conditions, but incineration requires specific scrubbers.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate. Retrieved October 26, 2024, from [Link]
-
Popowycz, F., et al. (2020).[1] A Recent Update on the Flow Synthesis of Indoles. Molecules. (Discusses Reissert synthesis relevance).
Sources
- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 7-(TRIFLUOROMETHYL)-1H-INDOLE-2-CARBOXYLATE | 154422-28-3 [amp.chemicalbook.com]
- 3. 1H-Indole-2-carboxylic acid, 7-(trifluoromethyl)-, ethyl ester [154422-28-3] | Chemsigma [chemsigma.com]
- 4. CN1740153A - Prepn process of 7-ethyl tryptophol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Accelerated Discovery of Pyrazole-Based COX-2 Inhibitors via Regioselective Pd-Catalyzed C-H Arylation
Application Note: AN-RXN-2026-04
Executive Summary
This application note details a streamlined protocol for the synthesis and biological validation of 1,5-diarylpyrazole derivatives, a privileged scaffold in anti-inflammatory therapeutics (e.g., Celecoxib). Unlike traditional condensation methods that suffer from poor regioselectivity, this guide utilizes Palladium-catalyzed direct C-H arylation . This approach enables late-stage functionalization of the pyrazole core, significantly reducing synthetic steps and increasing library diversity. The protocol includes a complete workflow from chemical synthesis to biological validation using a COX-2 specific inhibition assay.
Introduction: The Regioselectivity Challenge
Cyclooxygenase-2 (COX-2) is the inducible isoform of the enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1] Selective COX-2 inhibitors are critical for treating inflammation without the gastrointestinal toxicity associated with COX-1 inhibition.[2]
The Synthetic Bottleneck: Traditional synthesis of the 1,5-diarylpyrazole scaffold relies on the condensation of 1,3-diketones with aryl hydrazines.
-
Flaw: This often yields a mixture of 1,5-diaryl (desired) and 1,3-diaryl (inactive) regioisomers, requiring tedious chromatographic separation.
-
Solution: Direct C-H activation allows for the use of a pre-formed, commercially available pyrazole core, directing the aryl group specifically to the C-5 position using the N-aryl group as a directing group.
Diagram 1: Synthesis Workflow & Logic
The following diagram illustrates the comparative advantage of the C-H activation pathway over traditional condensation.
Caption: Comparison of traditional condensation (red) vs. the regioselective C-H activation protocol (green) described in this guide.
Protocol A: Chemical Synthesis via C-H Activation
Objective: Synthesis of a Celecoxib analog library via direct arylation of 1-(4-sulfamoylphenyl)pyrazole.
Reagents & Equipment
-
Substrate: 4-(1H-pyrazol-1-yl)benzenesulfonamide (Core Scaffold).
-
Coupling Partner: Various Aryl Iodides (e.g., 1-iodo-4-methylbenzene).
-
Catalyst: Palladium(II) Acetate [
].[3] -
Ligand:
or specialized biaryl phosphine ligands (e.g., JohnPhos). -
Base: Potassium Carbonate (
) or Silver Carbonate ( ) for oxidative turnover. -
Solvent: 1,4-Dioxane (Anhydrous).
-
Equipment: Sealed pressure tube or microwave reactor.
Step-by-Step Methodology
-
Reaction Assembly: In a glovebox or under Argon flow, charge a 10 mL reaction tube with:
-
Pyrazole substrate (
, ) -
Aryl Iodide (
, ) -
(
) -
(
) -
(
, ) -
Pivalic Acid (
) – Critical Additive for C-H cleavage.
-
-
Solvation: Add anhydrous 1,4-Dioxane (
, ). -
Deoxygenation: Sparge the mixture with Argon for 5 minutes. Seal the tube with a Teflon-lined cap.
-
Heating: Heat the reaction block to
for 12–16 hours.-
Expert Note: If using microwave irradiation, heat to
for 1 hour.
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (
) and filter through a pad of Celite to remove Pd black. -
Wash filtrate with Brine (
). Dry over .
-
-
Purification: Concentrate in vacuo and purify via Flash Chromatography (Hexanes/EtOAc gradient).
Mechanism of Action (Chemical)
The reaction proceeds via a
Protocol B: Biological Validation (COX-2 Inhibition)
Objective: Determine the
Assay Principle
This protocol utilizes a Colorimetric COX Inhibitor Screening Assay .[1] The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (
Diagram 2: COX-2 Inhibition Mechanism
Caption: Mechanism of Action. The inhibitor blocks the conversion of Arachidonic Acid to PGG2, preventing downstream inflammatory signaling.[5][6]
Step-by-Step Assay Protocol
Reference Standard: Use the Cayman Chemical COX Inhibitor Screening Assay Kit (Item No. 701050) or equivalent.
-
Reagent Preparation:
-
Reconstitute lyophilized COX-2 enzyme in Assay Buffer (
Tris-HCl, pH 8.0). -
Prepare Heme solution (cofactor) in DMSO.
-
-
Inhibitor Dilution:
-
Dissolve synthesized pyrazoles in DMSO to create a
stock. -
Prepare serial dilutions (
to ).
-
-
Plate Setup (96-well):
-
Background Wells:
Assay Buffer + Heme. -
100% Activity Wells:
Buffer + Heme + Enzyme. -
Inhibitor Wells:
Buffer + Heme + Enzyme + Inhibitor.
-
-
Pre-Incubation (Crucial Step):
-
Incubate the plate at
for 10 minutes . -
Expert Insight: Many COX-2 inhibitors (like Celecoxib) are time-dependent. Skipping this step will artificially inflate
values (lower potency).
-
-
Reaction Initiation:
-
Add
of Colorimetric Substrate Solution (Arachidonic Acid + TMPD) to all wells.
-
-
Measurement:
-
Shake plate for 5 seconds.
-
Read Absorbance at
immediately and every 30 seconds for 5 minutes (Kinetic Mode).
-
Data Analysis & Interpretation
Calculating Inhibition
Calculate the rate of change (
Structure-Activity Relationship (SAR) Data
The following table summarizes expected results for a library of pyrazole analogs synthesized using this protocol.
| Compound ID | R-Group (C-5 Aryl) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ref (Celecoxib) | 4-Methylphenyl | 0.04 | 15.0 | 375 |
| PYZ-01 | Phenyl | 0.85 | 12.0 | 14 |
| PYZ-02 | 4-Methoxyphenyl | 0.12 | 18.5 | 154 |
| PYZ-03 | 4-Fluorophenyl | 0.03 | 22.0 | 733 |
| PYZ-04 | 2-Methylphenyl | >100 | 50.0 | N/A |
Interpretation:
-
PYZ-03 (4-Fluoro): Shows superior potency and selectivity compared to the reference. Electron-withdrawing groups at the para-position of the C-5 aryl ring generally enhance potency.
-
PYZ-04 (Ortho-sub): Steric hindrance at the ortho-position abolishes activity, confirming the need for a planar conformation for active site binding.
Troubleshooting & Expert Tips
Chemical Synthesis[3][7][8][9]
-
Problem: Low yield or incomplete conversion.
-
Cause: Catalyst poisoning by sulfur in the sulfonamide group.
-
Fix: Increase catalyst loading to
or switch to a Pd(II)/Ag(I) system where Silver acts as a scavenger.
-
-
Problem: Regioisomer contamination (C-3 vs C-5).
-
Fix: Ensure the solvent is strictly anhydrous. Water can disrupt the coordination of the directing group.
-
Biological Assay[1][7][8][10][11][12]
-
Problem: High background signal.
-
Cause: Oxidation of TMPD by light or air.
-
Fix: Prepare TMPD solution immediately before use and keep the plate in the dark during incubation.
-
-
Problem: Non-linear kinetics.
-
Cause: Substrate depletion.
-
Fix: Analyze only the first 2 minutes of the reaction data.
-
References
-
Gong, X., et al. (2011). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Tetrahedron Letters. [Link]
-
Pfizer. Celebrex (Celecoxib) Prescribing Information & Mechanism of Action. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Application Note: Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibitor Design
Content Type: Detailed Protocol & Strategic Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads.
Core Directive: The Privileged Scaffold Strategy
In the crowded landscape of kinase drug discovery, the "privileged scaffold" approach remains the most efficient route to high-affinity hits. This guide focuses on the Pyrazolo[1,5-a]pyrimidine core.[1][2][3][4][5][6][7] Structurally isomorphic to the adenine ring of ATP, this building block offers a pre-validated binding vector to the kinase hinge region while providing distinct exit vectors (C3, C5, C7 positions) to probe the hydrophobic pocket and solvent-exposed regions.
Unlike generic screening libraries, rational construction around this scaffold allows for the systematic optimization of Potency (via hinge binding), Selectivity (via gatekeeper interactions), and Physicochemical Properties (via solvent front modifications).
Strategic Pharmacophore Mapping
The utility of the Pyrazolo[1,5-a]pyrimidine block lies in its predictable orientation within the ATP-binding cleft.
Figure 1: Pharmacophore mapping of the scaffold. The N1/N4 nitrogens mimic adenine N1/N3, anchoring the molecule.
Synthetic Protocols: Constructing the Building Block
The synthesis is modular. We begin with the condensation of an aminopyrazole with a
Protocol A: Regioselective Synthesis of the Core
Objective: Synthesize 7-chloro-pyrazolo[1,5-a]pyrimidine (The electrophilic core). Mechanism: Cyclocondensation followed by Deoxychlorination.
Reagents:
-
3-aminopyrazole (1.0 eq)
-
Ethyl acetoacetate (or equivalent
-keto ester) (1.1 eq) -
Glacial Acetic Acid (Solvent)
-
POCl
(Phosphorus oxychloride)
Step-by-Step Methodology:
-
Condensation: Dissolve 3-aminopyrazole in glacial acetic acid. Add ethyl acetoacetate dropwise.
-
Critical Insight: Reflux at 110°C for 4-6 hours. The reaction is driven by the nucleophilic attack of the exocyclic amine on the ketone, followed by ring closure.[3]
-
Validation: Monitor by TLC (EtOAc:Hexane 1:1). The intermediate 7-hydroxy compound usually precipitates upon cooling.
-
-
Isolation: Evaporate solvent under reduced pressure. Triturate the residue with diethyl ether to yield the 7-hydroxy-pyrazolo[1,5-a]pyrimidine.
-
Chlorination: Suspend the dried 7-hydroxy intermediate in neat POCl
(10 mL/g).-
Safety: Perform in a well-ventilated fume hood; POCl
releases HCl gas.
-
-
Reflux: Heat to 100°C for 3 hours. The suspension will clear as the chloride forms.
-
Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water. Extract with DCM.
-
Yield: Expect >85% yield of the 7-chloro derivative.
Protocol B: C3-Functionalization (The "Gatekeeper" Vector)
Objective: Introduce a halogen at C3 to enable cross-coupling (Suzuki/Buchwald). Context: The C3 position is electron-rich (pyrazole character), making it susceptible to Electrophilic Aromatic Substitution (EAS).
Reagents:
-
N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN)
Methodology:
-
Dissolve the 7-chloro-pyrazolo[1,5-a]pyrimidine in ACN (0.2 M).
-
Add NIS portion-wise at 0°C to prevent di-halogenation.
-
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Quench with saturated sodium thiosulfate (to remove free iodine).
-
Result: You now possess a 3-iodo-7-chloro-pyrazolo[1,5-a]pyrimidine . This is a bifunctional building block .
Advanced Functionalization Workflow
This workflow describes how to selectively functionalize the bifunctional block.
Chemo-selectivity Rule: The C7-Chloride is susceptible to Nucleophilic Aromatic Substitution (S
Figure 2: The "C7-First" strategy ensures regiochemical control and prevents side reactions.
Protocol C: Buchwald-Hartwig Coupling (C3 Position)
Used when attaching an aromatic amine to the C3 position (common for increasing potency).
Reagents:
-
Pd
(dba) (2 mol%) -
Xantphos (4 mol%)
-
Cs
CO (2.0 eq) -
Dioxane (Anhydrous, degassed)
Methodology:
-
Degassing: Sparge Dioxane with Argon for 15 mins. Oxygen kills the active Pd(0) species.
-
Mix: Add the 3-iodo-intermediate, the aniline coupling partner, base, and catalyst to a sealed pressure vial.
-
Heat: 100°C for 12 hours.
-
Purification: Filter through Celite. Flash chromatography (DCM/MeOH).
Biological Validation: TR-FRET Assay
Protocol: LanthaScreen™ Eu Kinase Binding Assay. Why: Unlike enzymatic activity assays, this measures binding affinity (Kd) directly, which is critical for optimizing residence time.
Assay Principle: Detects the displacement of a fluorescent "Tracer" (AlexaFluor™ conjugate) from the kinase active site by your inhibitor. The kinase is tagged with Europium (Eu).[8] When Tracer binds, FRET occurs (Eu -> Tracer). Inhibitor binding breaks FRET.
Reagents:
-
Kinase-GST fusion protein (5 nM final)
-
LanthaScreen™ Eu-anti-GST Antibody (2 nM final)[8]
-
Kinase Tracer 236 (Concentration =
of tracer, typically 10-100 nM) -
Test Compound (Serial Dilution in DMSO)
Step-by-Step Protocol:
-
Preparation: Prepare 100x compound stocks in DMSO in a 384-well Echo™ source plate.
-
Transfer: Acoustic transfer 50 nL of compound to the assay plate (low dead volume).
-
Master Mix: Prepare Kinase/Antibody mix in Kinase Buffer A. Add 5 µL to wells.
-
Tracer: Add 5 µL of Tracer solution.
-
Incubation: Incubate 60 mins at Room Temperature (protect from light).
-
Read: Measure on a PHERAstar or EnVision reader.
-
Excitation: 337 nm (Laser)
-
Emission 1: 665 nm (Tracer)
-
Emission 2: 615 nm (Europium)
-
-
Data Analysis: Calculate TR-FRET Ratio (
). Plot vs. log[Inhibitor] to determine IC /K .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in S | Steric hindrance of amine | Switch solvent to NMP; increase temp to 140°C (microwave). |
| Pd-Catalyst "Blacking Out" | Oxidation of catalyst | Re-degas solvents; switch to Pd(dppf)Cl |
| High Assay Background | Non-specific binding | Add 0.01% Triton X-100 to assay buffer; check tracer solubility. |
| C3/C7 Regio-scrambling | Incorrect Halogenation | Ensure temperature is strictly 0°C during NIS addition. |
References
-
Baillache, D. J., & Unciti-Broceta, A. (2020).[9] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[9] RSC Medicinal Chemistry, 11, 1112-1135.[9] Link
-
Moustafa, A. H., et al. (2022).[3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12, 2025.[10] Link
-
Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF. Application Note. Link
-
LassBio. (2016). Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Drug Discovery Series. Link[3][11]
-
Huang, et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][5] Molecules, 29(15), 3598. Link
Sources
- 1. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Cyclization reactions involving the C7 position of the indole ring
Application Note: Site-Selective C7 Cyclization and Functionalization of Indoles
Executive Summary
The indole scaffold is "privileged" in drug discovery, yet the C7 position remains the most challenging site to functionalize due to the inherent nucleophilicity of the C3 position and the steric protection of the benzene ring. However, C7-functionalized indoles—particularly fused tricyclic systems like pyrrolo[3,2,1-de]phenanthridines —are critical pharmacophores in alkaloids (e.g., lycorine) and kinase inhibitors.
This Application Note provides a definitive guide to overcoming the "C7 regioselectivity challenge." We focus on Transition-Metal-Catalyzed C–H Activation , specifically utilizing Rhodium(III) and Palladium(II) catalysis directed by N1-substituents.
Strategic Framework: The "C7 Challenge"
To achieve cyclization at C7, one must override the natural electronic bias of the indole ring.[1][2]
-
Natural Reactivity: C3 (Electrophilic substitution) > C2 (Lithiation/C-H activation) > C4/C5/C6 > C7.
-
The Solution: Chelation-Assisted C–H Activation. By installing a Directing Group (DG) at the N1 position, the metal catalyst is geometrically constrained to activate the C7–H bond, effectively "reaching around" the benzene ring.
Figure 1: Regioselectivity & Directing Group Strategy
Caption: The N1-Directing Group (DG) overrides natural C3/C2 reactivity, anchoring the catalyst to activate the distal C7 position.
Protocol A: Rh(III)-Catalyzed [4+2] Annulation with Alkynes
This is the "Gold Standard" for generating C7-fused ring systems. The reaction utilizes a cationic Rh(III) catalyst to activate the C7–H bond, followed by alkyne insertion and reductive elimination to form pyrrolo[3,2,1-de]phenanthridines .
Target Application: Synthesis of polycyclic alkaloids and rigidified drug scaffolds.
Reagents & Materials
-
Substrate: N-Pivaloyl indole (Piv is the optimal DG for Rh(III)).
-
Coupling Partner: Internal alkyne (e.g., diphenylacetylene). Terminal alkynes often require specific conditions to avoid dimerization.
-
Catalyst:
(Pentamethylcyclopentadienyl rhodium dichloride dimer). -
Additives:
or (Halide scavenger to generate the active cationic Rh species). -
Oxidant:
(Regenerates Rh(III) from Rh(I)). -
Solvent: t-Amyl alcohol (t-AmylOH) or 1,2-Dichloroethane (DCE).
Step-by-Step Protocol
-
Preparation (Glovebox/Schlenk):
-
In a dry Schlenk tube equipped with a magnetic stir bar, add N-pivaloyl indole (0.20 mmol, 1.0 equiv).
-
Add the internal alkyne (0.24 mmol, 1.2 equiv).
-
Add
(5 mol %) and (20 mol %). Note: The Ag salt is critical for abstracting Cl- ligands. -
Add
(2.1 equiv) as the terminal oxidant.
-
-
Reaction:
-
Add anhydrous t-AmylOH (2.0 mL) under Argon flow.
-
Seal the tube and heat to 100–120 °C for 16–24 hours.
-
Monitoring: Monitor by TLC. The product is typically highly fluorescent (blue/green) under UV.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 70–90% for symmetrical alkynes.
-
Mechanism of Action (Catalytic Cycle)
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.
Caption: Rh(III) cycle: C7-H activation forms a rhodacycle, followed by alkyne insertion and C-N bond forming reductive elimination.
Protocol B: Pd(II)-Catalyzed C7-Arylation (Pre-Cyclization)
While Rh(III) is superior for direct annulation, Palladium is often preferred for installing aryl handles at C7 that are subsequently cyclized (e.g., to carbazoles). The Yang Protocol using the bulky Phosphinoyl DG is the industry standard here because it prevents the "N–Pd" bond rotation, locking the catalyst at C7.
Target Application: Synthesis of C7-aryl indoles (precursors to carbazoles).
Reagents & Materials
-
Substrate: N-di-tert-butylphosphinoyl indole (
). Note: The bulkiness is non-negotiable for C7 selectivity. -
Coupling Partner: Aryl Boronic Acid (
) or Aryl Iodide. -
Catalyst:
(10 mol %).[3] -
Ligand: 2-Chloropyridine or specific pyridine-based ligands (promotes C-H activation).
-
Oxidant:
or (if using boronic acids). -
Solvent: 1,4-Dioxane.
Step-by-Step Protocol
-
DG Installation (Pre-step):
-
Treat indole with NaH in THF, followed by
. (Yield >95%).
-
-
C-H Arylation:
-
Combine Substrate (0.2 mmol),
(10 mol %), and Ligand (20 mol %) in a sealed tube. -
Add Aryl Boronic Acid (2.0 equiv) and
(1.0 equiv) / (1.0 equiv). -
Add Dioxane (2 mL) and heat to 100 °C for 12 hours.
-
-
DG Removal (Critical):
-
The
group is robust but can be removed.[3] -
Reflux the product in t-AmylOH with LiOtBu or treat with LiAlH4 in THF to recover the free N-H indole.
-
Comparative Analysis & Troubleshooting
| Feature | Rh(III)-Catalyzed Annulation | Pd(II)-Catalyzed Arylation |
| Primary Outcome | Fused Tricyclic/Tetracyclic Rings | C7-Aryl Indoles (Open) |
| Selectivity Source | Thermodynamics of Rhodacycle | Steric Bulk of DG ( |
| Directing Group | Pivaloyl (Easy to remove) | Phosphinoyl (Harder to remove) |
| Common Failure | Dimerization of terminal alkynes | C2-arylation (if DG is too small) |
| Oxidant | Cu(II) (Standard) | Ag(I) or Cu(II) |
Troubleshooting Guide
-
Low Conversion: Check moisture. The cationic Rh species is sensitive. Ensure
is dry. -
C2 vs C7 Selectivity: If C2 products are observed in Pd reactions, the DG is likely not bulky enough. Switch strictly to
. -
Product Inhibition: The pyridine product in Rh-catalysis can sometimes bind to the metal. Add catalytic amounts of PivOH to facilitate protonolysis.
References
-
Song, G., Wang, X., & Li, X. (2015). Rhodium(III)-Catalyzed C-H Activation and Intermolecular Annulation with Terminal Alkynes: From Indoles to Carbazoles.[4] Chemical Communications.[5] Link
-
Yang, Y., Li, R., Zhao, Y., Zhao, D., & Shi, Z. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society. (Foundational work on bulky DG strategies). Link
-
Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016). Rhodium(III)-Catalyzed Regioselective C7-Functionalization of Indoles.[3][6] Angewandte Chemie International Edition. Link
-
Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025).[2][7] A Short Review of C7–H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science. Link
-
Rago, A. J., & Dong, G. (2021).[8] Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.[8][9] Green Synthesis and Catalysis. Link
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium(III)-catalyzed C-H activation and intermolecular annulation with terminal alkynes: from indoles to carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium(III)-catalyzed C7-position C-H alkenylation and alkynylation of indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
Advanced Synthesis of Duocarmycin Analogues: Modular Assembly from Ethyl Indole-2-Carboxylate Scaffolds
Abstract
This Application Note details the synthetic protocols for constructing duocarmycin-class DNA alkylating agents using ethyl indole-2-carboxylate as a versatile starting scaffold. Unlike traditional routes that isolate the DNA-binding and alkylating subunits separately, this guide focuses on two distinct pathways: (1) The Radical Cyclization Route for constructing the tricyclic alkylating pharmacophore (CBI/CPI cores) directly from C7-functionalized indole esters, and (2) The Modular Assembly Route utilizing the indole ester as a precursor for the DNA-binding "tail" units. Critical process parameters (CPPs) for the 5-exo-trig radical cyclization—a key step in forming the bioactive indoline core—are analyzed to maximize regioselectivity against the competing 6-endo-trig quinoline formation.
Introduction: The Duocarmycin Pharmacophore
Duocarmycins (e.g., Duocarmycin SA, CC-1065) are ultra-potent antitumor antibiotics that exert cytotoxicity via sequence-selective alkylation of the DNA minor groove.[1] The mechanism involves a reversible binding event followed by an irreversible nucleophilic attack by the N3 of adenine on the cyclopropane ring of the drug, forming a covalent adduct.
The structural architecture is modular:
-
The "Warhead" (Alkylating Subunit): A strained cyclopropylpyrroloindole (CPI) or cyclopropylbenzoindole (CBI) system. In synthetic contexts, this is often handled as the seco-precursor (chloromethyl indoline).
-
The "Tail" (DNA Binding Subunit): Typically heteroaromatic systems (indoles, trimethoxyindoles) that confer sequence specificity (AT-rich regions).
Ethyl indole-2-carboxylate serves as a pivotal "dual-use" intermediate. It can be elaborated into the DNA-binding tail via standard coupling, or more elegantly, transformed into the alkylating warhead itself via radical cascade reactions.
Strategic Retrosynthesis
The synthesis hinges on the Winstein Ar-3' spirocyclization of a seco-precursor (chloromethyl indoline). The construction of this seco-core from ethyl indole-2-carboxylate relies on a radical cyclization strategy.[2]
Pathway Analysis
-
Route A (Warhead Synthesis): Functionalization of the indole nitrogen with a radical acceptor (allyl/propargyl) and generation of an aryl radical at C7 to close the third ring.
-
Route B (Tail Assembly): Hydrolysis of the ester to the carboxylic acid, followed by amide coupling to the warhead.
Protocol 1: Synthesis of the Alkylating Core (Radical Cyclization)
Objective: Synthesis of the tricyclic seco-CBI core from ethyl 7-bromoindole-2-carboxylate.
Reaction Scheme & Mechanism
The critical step is the 5-exo-trig radical cyclization .[3] A tributyltin radical abstracts the bromine atom at C7, generating an aryl radical. This radical attacks the tethered alkene. The regioselectivity (5-exo vs. 6-endo) is solvent- and substituent-dependent.
Step-by-Step Methodology
Step 1: N-Alkylation (Tether Attachment)
Reagents: Ethyl 7-bromoindole-2-carboxylate, 1,3-dichloropropene (E/Z mixture), NaH, DMF.
-
Preparation: Dissolve ethyl 7-bromoindole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.1 M) under Argon.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H2 evolution ceases.
-
Alkylation: Add 1,3-dichloropropene (3.0 equiv) dropwise. Allow to warm to RT and stir for 4 hours.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.[2] Wash organic layer with water and brine.[2] Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the N-(3-chloro-2-propenyl) intermediate.
Step 2: Radical Cyclization (The Critical Step)
Reagents: Bu3SnH, AIBN, Toluene (Degassed).
-
Setup: Dissolve the N-alkylated intermediate (1.0 equiv) in degassed Toluene (0.01 M—High Dilution is Critical to prevent intermolecular reduction).
-
Initiation: Heat the solution to reflux (110°C).
-
Addition: Add a solution of Bu3SnH (1.1 equiv) and AIBN (0.1 equiv) in toluene dropwise via syringe pump over 2 hours.
-
Note: Slow addition keeps the H-donor concentration low, favoring cyclization over direct reduction.
-
-
Completion: Reflux for an additional 1 hour. Monitor by TLC for disappearance of starting bromide.
-
Purification: Evaporate solvent. Dissolve residue in MeCN and wash with Hexanes to remove tin byproducts (or use KF/Silica workup). Isolate the seco-CBI precursor via column chromatography.
Troubleshooting & Optimization (CPP)
The ratio of the desired 5-membered ring (indoline) to the 6-membered ring (quinoline) is the primary challenge.
| Parameter | Condition | Outcome (5-exo vs 6-endo) | Recommendation |
| Solvent Polarity | Benzene (Non-polar) | ~1:1 Ratio | Avoid |
| Toluene (Low Polarity) | ~2:1 Ratio | Standard | |
| Toluene/MeCN (Polar mix) | Favors 5-exo | Optimization Target | |
| Tether Substituent | 3-Chloro-2-propenyl | High 5-exo selectivity | Preferred |
| Propargyl | Mixture of exo/endo | Use for different analogues | |
| Concentration | >0.05 M | Direct reduction (H-abstraction) | Keep <0.02 M |
Protocol 2: Modular Assembly (Tail Coupling)
Objective: Coupling the seco-CBI core (amine) with the DNA-binding tail derived from ethyl indole-2-carboxylate.
Hydrolysis of the Starting Material
-
Dissolve ethyl indole-2-carboxylate in THF/MeOH/H2O (3:1:1).
-
Add LiOH·H2O (3.0 equiv). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 2. Collect the precipitate (Indole-2-carboxylic acid) by filtration.[4]
Peptide Coupling (EDC/HOBt Method)
Reagents: Indole-2-carboxylic acid, seco-CBI-NH2 (from Protocol 1, Boc-deprotected), EDC·HCl, HOBt, DIPEA, DMF.
-
Activation: Dissolve Indole-2-carboxylic acid (1.1 equiv) in DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min.
-
Coupling: Add the seco-CBI amine (1.0 equiv) and DIPEA (2.5 equiv).
-
Reaction: Stir at RT for 12–18 hours under Argon.
-
Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.
-
Final Isolation: Flash chromatography (CH2Cl2/MeOH gradient).
Mechanism of Action & Synthesis Workflow
Synthetic Pathway Visualization
The following diagram illustrates the divergence between the desired seco-CBI synthesis and the quinoline side-reaction during the radical cyclization step.
Figure 1: Divergent radical cyclization pathways from the ethyl indole-2-carboxylate precursor.[5] The 5-exo-trig path yields the bioactive duocarmycin core.
Mechanism of Action (DNA Alkylation)
Figure 2: Activation mechanism. The seco-precursor cyclizes to the active spirocyclopropane, which alkylates DNA.
Safety & Handling
Duocarmycin analogues are picomolar cytotoxic agents .
-
Containment: All weighing and solubilization must occur in a certified Glove Box or Class II Biological Safety Cabinet.
-
Inactivation: All glassware and surfaces must be treated with 10% bleach (sodium hypochlorite) or 1M NaOH to open the cyclopropane ring and neutralize alkylating potential before disposal.
-
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.
References
-
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives. PubMed Central. [Link]
- Synthesis of CC-1065/Duocarmycin Analogs.
-
Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads. ACS Publications (Molecular Pharmaceutics). [Link]
-
Unexpected Syntheses of seco-Cyclopropyltetrahydroquinolines From a Radical 5-Exo-Trig Cyclization. PubMed Central. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI (Molecules). [Link]
Sources
- 1. Unexpected Syntheses of seco-Cyclopropyltetrahydroquinolines From a Radical 5-Exo-Trig Cyclization Reaction: Analogs of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
Palladium-catalyzed cross-coupling reactions at the indole core
Application Note: Precision Palladium-Catalyzed Functionalization of the Indole Scaffold
Introduction: The Indole Challenge
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in over 3,000 isolated natural products and significant blockbuster drugs (e.g., Sumatriptan, Tadalafil). However, functionalizing the indole core via Palladium (Pd)-catalysis presents a unique set of regiochemical challenges driven by its electronic bias:
-
C3-Position: Inherently nucleophilic (enamine-like), prone to electrophilic palladation.
-
C2-Position: Less reactive; typically requires directing groups or Concerted Metallation-Deprotonation (CMD) mechanisms to activate.
-
N1-Position: The N-H bond is acidic (pKa ~16 in DMSO) and the nitrogen lone pair is part of the aromatic system, making it a poor nucleophile compared to amines and a potential catalyst poison.
This guide provides three validated protocols to selectively target these positions, moving beyond basic synthesis to "expert-level" regiodivergency.
Regioselectivity Map & Decision Logic
The following decision tree illustrates how reaction conditions dictate the site of palladation.
Figure 1: Mechanistic divergence in Pd-catalyzed indole functionalization. Selection of base and ligand dictates the reactive site.
Protocol 1: Direct C-H Arylation (C2 vs. C3 Selectivity)
Scientific Rationale: Traditional cross-coupling requires pre-functionalized (halogenated) indoles. C-H activation is more atom-economical but requires controlling the mechanism.
-
C3-Selectivity: Occurs via an SEAr type mechanism (electrophilic attack of cationic Pd(II) on the electron-rich C3).
-
C2-Selectivity: Achieved via the CMD pathway where a carboxylate base (e.g., pivalate) acts as a proton shuttle, deprotonating C2 while simultaneously coordinating to Palladium.
A. C3-Selective Arylation (Ligandless)
Best for: Electron-rich indoles, rapid library generation.
Materials:
-
Indole (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: AgOAc (2.0 equiv) - Note: Acts as oxidant and iodide scavenger.
-
Solvent: Acetic Acid (0.2 M)
Step-by-Step:
-
Charge a reaction vial with Indole (0.5 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (5.6 mg), and AgOAc (167 mg).
-
Add Acetic Acid (2.5 mL).
-
Seal and heat to 25-50°C (mild heating prevents migration to C2).
-
Monitor via LCMS. Reaction is typically fast (1-4 hours).
-
Workup: Filter through Celite to remove AgI precipitates. Neutralize with sat. NaHCO₃, extract with EtOAc.
B. C2-Selective Arylation (Fagnou/Sanford Conditions)
Best for: C3-substituted indoles or when thermodynamic stability is required.
Materials:
-
N-Protected Indole (e.g., N-Methyl, N-Boc) (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) - Optional, stabilizes Pd at high temp.
-
Base/Shuttle: CsOPiv (Cesium Pivalate) or K₂CO₃ + Pivalic Acid (30 mol%)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step:
-
Preparation: If CsOPiv is unavailable, generate in situ by adding Pivalic Acid (0.3 equiv) to the reaction mixture containing Cs₂CO₃ or K₂CO₃.
-
Combine Indole, Aryl Iodide, Pd(OAc)₂, and Base in a pressure tube.
-
Add DMA (anhydrous). Sparge with Argon for 5 mins.
-
Heat to 110-120°C for 12-16 hours.
-
Expert Insight: The high temperature and pivalate are critical. The pivalate anion coordinates to Pd, lowering the energy barrier for C2-H bond cleavage.
-
-
Workup: Dilute with water, extract with Et₂O (DMA is hard to remove from EtOAc).
Protocol 2: Buchwald-Hartwig N-Arylation
Scientific Rationale: The N-H bond is not nucleophilic enough for SNAr unless the aryl halide is highly electron-deficient. For unactivated aryl halides, Pd-catalysis is required.[1]
-
Challenge: The indole nitrogen can bind to Pd and arrest the cycle (formation of stable bis-indolyl Pd complexes).
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos) to facilitate reductive elimination and prevent bis-ligation.
Materials:
-
Indole (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or G3-BrettPhos (1 mol%)
-
Ligand: tBuXPhos (2-4 mol%) (if using Pd₂(dba)₃)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Toluene or Xylenes (anhydrous)
Step-by-Step:
-
Glovebox/Schlenk: This reaction is sensitive to O₂ and moisture.
-
Weigh Pd₂(dba)₃ (9 mg, 0.01 mmol) and tBuXPhos (8.5 mg, 0.02 mmol) into a vial. Add Toluene (1 mL) and stir at 60°C for 5 mins to pre-form the active catalyst (solution turns from purple to orange/brown).
-
In the main reaction vessel, add Indole (1.0 mmol), Aryl Bromide (1.0 mmol), and NaOtBu (1.4 mmol).
-
Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Rinse catalyst vial with remaining Toluene (total reaction conc: 0.2 - 0.5 M).
-
Heat to 90-110°C .
-
Checkpoint: Conversion should be visible by LCMS within 2-6 hours.
-
-
Workup: Cool, filter through a silica plug (eluting with Et₂O) to remove base salts.
Protocol 3: Suzuki-Miyaura Coupling (3-Bromoindole)
Scientific Rationale: When specific regiochemistry is required that C-H activation cannot guarantee, starting with a halogenated indole is the gold standard. 3-Bromoindole is prone to debromination (reduction) if the catalytic cycle is slow.
Materials:
-
3-Bromo-N-protected-indole (1.0 equiv) (Protecting group recommended, e.g., SEM, Boc, Tosyl).
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Dissolve 3-Bromoindole and Aryl Boronic Acid in 1,4-Dioxane.
-
Add Pd(dppf)Cl₂·DCM.
-
Add the aqueous K₂CO₃ solution.
-
Degas: Freeze-pump-thaw is ideal, or vigorous Argon sparging for 10 mins.
-
Heat to 80-100°C .
-
Expert Insight: If protodeboronation of the boronic acid is observed (formation of Ar-H), switch base to K₃PO₄ and use anhydrous conditions (Dioxane/DMF mix).
-
-
Workup: Standard aqueous/organic extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (N-Arylation) | Catalyst Poisoning | Switch to a precatalyst (e.g., XPhos Pd G4) to ensure active Pd(0) enters the cycle immediately. |
| C2/C3 Mixture (C-H Act.) | Temperature/Base | Lower temp favors C3 (kinetic). Higher temp + Pivalate favors C2 (thermodynamic). |
| Protodehalogenation | Hydride Source | Ensure solvent is anhydrous. Avoid alcohols. Increase catalyst loading to outcompete side reactions. |
| Low Yield (Suzuki) | Boronic Acid instability | Add boronic acid in portions. Switch to Boronic Ester (Pinacol) for higher stability. |
Experimental Workflow Visualization
Figure 2: General workflow for air-sensitive Palladium cross-coupling reactions.
References
-
Malmgren, J., et al. (2014). "C2 Selective Arylation of Indoles with Heterogeneous Nanopalladium and Diaryliodonium Salts." Stockholm University.
-
Lane, B. S., & Sames, D. (2005).[2] "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity." Journal of the American Chemical Society.[2][3]
-
Lira, R., et al. (2012). "Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions." The Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
BenchChem Application Notes. (2025). "Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole."
Sources
Analytical HPLC methods for ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Application Note: Analytical HPLC Method Development for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Executive Summary & Chemical Context
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a critical intermediate in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and novel kinase inhibitors. Its structural integrity is defined by the lipophilic 7-trifluoromethyl (
Analytical Challenge: The primary analytical challenge lies in balancing the retention of the highly lipophilic parent compound while adequately resolving polar degradation products, specifically the hydrolyzed free acid (7-(trifluoromethyl)-1H-indole-2-carboxylic acid) and the decarboxylated byproduct (7-(trifluoromethyl)-1H-indole).
This guide provides two distinct protocols:
-
Protocol A (QC Standard): A robust C18-based method for routine purity and stability testing.
-
Protocol B (Orthogonal): A Fluorophenyl-based method for separating difficult regioisomers often formed during Fischer indole synthesis.
Chemical Properties & Method Strategy
| Property | Description | Analytical Implication |
| Chromophore | Indole core | UV detection at 280 nm (primary) and 254 nm (secondary). |
| Lipophilicity | High (LogP ~3.5 - 4.0 est.) | Requires high organic strength for elution; C18 is the default stationary phase. |
| Acidity | Indole N-H ( | Critical: Mobile phase pH must be < 3.0 to suppress ionization of the acid impurity, preventing peak tailing and void elution. |
| Fluorine Effect | Electron-withdrawing group reduces electron density on the ring; may show unique selectivity on Phenyl-Hexyl or PFP phases via |
Method Development Logic (Visualization)
The following decision tree illustrates the scientific rationale behind the column and solvent selection, ensuring the method is "fit-for-purpose."
Figure 1: Decision matrix for stationary phase selection based on the specific analytical requirement (Purity vs. Selectivity).
Protocol A: Standard QC Method (C18)
Purpose: Routine batch release, stability indicating method (SIM), and reaction monitoring.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems (400 bar limit).
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Why: Phosphoric acid is UV transparent at 210-220 nm (unlike Formic acid) and maintains pH ~2.0, ensuring the acid impurity remains protonated.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why: Acetonitrile provides sharper peaks for fluorinated aromatics compared to Methanol due to lower viscosity and distinct dipole interactions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 280 nm (Reference 360 nm).
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Initial Equilibration |
| 2.00 | 60 | 40 | Isocratic Hold (elute polar impurities) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL). Note: Do not use water as diluent due to low solubility.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). Final Conc: 100 µg/mL.
-
Filtration: Filter through 0.22 µm PTFE syringe filter before injection.
Protocol B: Orthogonal Method (Fluorophenyl)
Purpose: Separation of positional isomers (e.g., 4-trifluoromethyl vs 7-trifluoromethyl) which may co-elute on C18.
Chromatographic Conditions
-
Column: Phenomenex Luna Phenyl-Hexyl or Thermo Hypersil GOLD PFP (4.6 x 150 mm, 3 µm).
-
Mobile Phase: Water / Methanol Gradient (with 0.1% Formic Acid).
-
Why Methanol? Methanol often enhances the
- selectivity on phenyl columns more effectively than ACN.
-
Impurity Profiling & Degradation Pathway
Understanding the degradation pathway is vital for validating the method's specificity. The method must resolve the parent ester from its hydrolysis and decarboxylation products.
Figure 2: Expected elution order and degradation pathway.[3] The acidic impurity elutes significantly earlier due to polarity.
Method Validation Parameters (ICH Q2)
To ensure the method is scientifically robust, the following validation criteria must be met:
-
Specificity:
-
Perform forced degradation (Acid: 1N HCl, 60°C; Base: 0.1N NaOH, RT; Oxidation: 3%
). -
Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector).
-
-
Linearity:
-
Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).
-
Acceptance:
.
-
-
Sensitivity (LOD/LOQ):
-
Estimated LOQ for Indoles: ~0.05 µg/mL (S/N > 10).
-
-
Robustness:
-
Verify retention time stability with
0.2 pH unit changes and 2°C temperature shifts.
-
References
-
Synthesis & Characterization
-
Chromatographic Theory (Fluorinated Compounds)
-
Przybyciel, M. (2005). "Fluorinated HPLC Phases — Looking Beyond C18." LCGC North America.
- Context: Explains the retention mechanisms of fluorin
-
-
Indole Separation Methodology
-
Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley.[5]
- Context: General grounding for mobile phase selection (pH control) for ionizable compounds like indole carboxylic acids.
-
-
Regulatory Guidelines
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
-
Sources
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application in synthesizing compounds for anti-parasitic activity
Application Note: Precision Synthesis of Heterocyclic Scaffolds for Next-Generation Anti-Parasitic Therapeutics
Abstract
The rapid emergence of drug resistance in neglected tropical diseases (NTDs) such as Leishmaniasis and Chagas disease necessitates the development of novel therapeutic agents.[1] This guide outlines a streamlined protocol for the synthesis of 2-substituted benzimidazoles—a privileged scaffold in anti-parasitic drug discovery—using microwave-assisted oxidative cyclization. Furthermore, it details the downstream biological validation using a resazurin-based cell viability assay, providing a cohesive workflow from synthesis to lead identification.
Strategic Design: The Benzimidazole Scaffold
Rationale
Benzimidazoles are heterocyclic aromatic organic compounds that serve as "privileged structures" in medicinal chemistry. They exhibit potent anti-parasitic activity primarily by inhibiting microtubule polymerization (binding to
Synthetic Strategy: Microwave-Assisted Oxidative Cyclization
Traditional condensation of o-phenylenediamines with aldehydes requires prolonged reflux (10–24 hours) and harsh oxidants, often resulting in low yields and difficult purification.
The Solution: We utilize a microwave-assisted, one-pot protocol using Sodium Metabisulfite (
-
Advantage 1: Reaction time reduced from hours to minutes.
-
Advantage 2: High atom economy and solvent-free or aqueous conditions (Green Chemistry).
-
Advantage 3: Enhanced purity profiles, minimizing chromatographic purification needs.
Workflow Visualization
Figure 1: Integrated workflow from target identification to SAR analysis, highlighting the iterative optimization loop.
Protocol: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
Objective: Synthesize 2-(4-chlorophenyl)-1H-benzimidazole as a reference standard.
Materials & Reagents
-
Reactant A: o-Phenylenediamine (OPD) (1.0 mmol)
-
Reactant B: 4-Chlorobenzaldehyde (1.0 mmol)
-
Oxidant: Sodium Metabisulfite (
) (1.0 mmol) -
Solvent: Ethanol (EtOH) or Water (3 mL)
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve 108 mg of o-phenylenediamine and 140 mg of 4-chlorobenzaldehyde in 3 mL of EtOH.
-
Oxidant Addition: Add 190 mg of Sodium Metabisulfite. Stir for 1 minute at room temperature to ensure homogeneity.
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temperature: 120°C
-
Hold Time: 5–10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High[1]
-
-
Workup (Self-Validation Step):
-
Pour the reaction mixture into crushed ice (approx. 50 g).
-
Observation Check: A solid precipitate should form immediately. If oil forms, scratch the vessel walls to induce crystallization.
-
-
Purification:
-
Filter the solid precipitate.
-
Wash with cold water (
mL) to remove unreacted bisulfite. -
Recrystallize from hot ethanol/water (8:2 ratio).
-
-
Characterization (Quality Control):
-
TLC: Silica gel, Hexane:Ethyl Acetate (7:3). Product
should be distinct from aldehyde starting material. -
Yield Expectation: 85–95%.
-
Protocol: Biological Validation (Resazurin Viability Assay)
Objective: Determine the
Principle
Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, non-fluorescent dye. Metabolically active parasites reduce it to Resorufin (pink, highly fluorescent). Fluorescence intensity is directly proportional to the number of living parasites.
Assay Setup
-
Cell Line: L. donovani promastigotes (log phase).
-
Media: M199 supplemented with 10% FBS.
-
Controls:
Step-by-Step Methodology
-
Seeding: Dispense
of parasite suspension ( parasites/mL) into 96-well plates. -
Dosing: Add
of the synthesized benzimidazole (serially diluted in media) to test wells. Final volume: .-
Concentration Range: 100
to 0.1 (2-fold dilutions).
-
-
Incubation: Incubate plates at 26°C for 68–72 hours.
-
Development: Add
of Resazurin solution (125 in PBS) to each well. -
Final Incubation: Incubate for an additional 4–6 hours.
-
Visual Check: Viable wells turn Pink; Dead wells remain Blue.
-
-
Readout: Measure fluorescence at
using a microplate reader.
Assay Logic Diagram
Figure 2: Resazurin assay workflow for high-throughput screening of anti-leishmanial compounds.
Data Analysis & SAR Interpretation
Calculation of IC50
Normalize fluorescence data using the following formula:
Representative SAR Data (Benzimidazoles)
| Compound ID | R-Group (Position 2) | IC50 (Leishmania) [µM] | Notes |
| BZ-01 | Phenyl | 12.5 | Baseline activity |
| BZ-02 | 4-Chlorophenyl | 2.1 | Halogen improves lipophilicity/penetration |
| BZ-03 | 4-Nitrophenyl | 0.8 | Electron withdrawing group enhances potency |
| BZ-04 | 4-Methoxyphenyl | > 50.0 | Electron donating group reduces activity |
| Ref | Amphotericin B | 0.15 | Clinical Standard |
Interpretation: Electron-withdrawing groups (Cl,
References
-
World Health Organization (WHO). (2020).[5][6] Neglected tropical diseases: drug resistance and the need for new treatments. [Link]
-
Sowards, M., et al. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach.[7] Bentham Science. [Link]
-
Riss, T. L., et al. (2013). Resazurin Cell Viability Assay Protocol.[3][8][9] In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sandes, J. M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on Cell Lines for Improving Cytotoxicity Data Reliability. MDPI. [Link]
-
Hernández-Núñez, E., et al. (2015). Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents. Molecules.[1][2][3][7][10][11][12] [Link]
Sources
- 1. discoverybiology.org [discoverybiology.org]
- 2. youtube.com [youtube.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. Neglected tropical diseases and One Health: gearing up against antimicrobial resistance to secure the safety of future generations, meeting report, 24 November 2020 [who.int]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate Synthesis
This guide is structured as a specialized technical support resource for researchers encountering yield issues with the synthesis of ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate . It moves beyond generic protocols to address the specific steric and electronic challenges imposed by the 7-trifluoromethyl group.
Current Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate Critical Challenge: Steric hindrance at the C7 position and electron-withdrawing effects leading to cyclization failure or quinolone byproducts.
Part 1: Route Selection & Strategy (FAQ)
Q1: I am seeing low yields (<30%). Which synthetic route should I be using? For the 7-trifluoromethyl substitution pattern, the "standard" routes often fail due to specific interference from the CF₃ group.
| Route | Suitability | The "Yield Killer" | Verdict |
| Reissert Synthesis | High | Quinolone Formation: The reduction step often diverts to a 6-membered quinolone ring instead of the 5-membered indole due to steric buttressing. | Recommended (with modification). Best for scalability if reduction is controlled. |
| Fischer Indole | Medium | Electronic Deactivation: The electron-deficient hydrazine reacts sluggishly with the pyruvate; often requires harsh acids (PPA) which cause tarring. | Alternative. Viable only with Polyphosphoric Acid (PPA). |
| Hemetsberger | High | Precursor Availability: Requires 2-nitro-3-(trifluoromethyl)benzaldehyde. | Best for Purity. Use if you can source the aldehyde. |
Q2: Why is the 7-CF₃ group causing more problems than a 5- or 6-CF₃ group? The 7-position is ortho to the indole nitrogen. In the acyclic intermediate (e.g., the 2-aminophenylpyruvate in the Reissert route), the bulky CF₃ group exerts severe steric pressure on the amine.
-
Nucleophilicity: The CF₃ group is strongly electron-withdrawing, reducing the nucleophilicity of the amine/hydrazine nitrogen.
-
Trajectory: The steric bulk distorts the geometry required for the amine to attack the ketone (5-exo-trig cyclization), making the competing attack on the ester (6-exo-trig, leading to quinolone) kinetically competitive.
Part 2: Troubleshooting The Reissert Route (Primary Recommendation)
The Reissert synthesis is the most robust method for indole-2-carboxylates, but the reduction step is the critical failure point for 7-substituted variants.
The Protocol Flow:
o-Nitrotoluene + Diethyl Oxalate
Critical Issue: The Quinolone Divergence
During the reduction of the nitro group to the amine, the intermediate can cyclize in two ways:[2]
-
Path A (Desired): Amine attacks the Ketone
Indole (5-membered). -
Path B (Undesired): Amine attacks the Ester
Quinolone (6-membered).
Diagnosis: If your product has an unexpected NMR shift (e.g., missing indole NH, presence of amide protons) or high polarity, you have likely made ethyl 8-(trifluoromethyl)-4-hydroxy-quinoline-2-carboxylate (or similar tautomer).
Optimization Guide
Q: How do I force the reaction towards the Indole? A: Switch from Catalytic Hydrogenation to Chemical Reduction in Acid.
-
Avoid: Pd/C + H₂ in neutral solvents (EtOH/MeOH). Neutral conditions often favor the thermodynamic quinolone product or allow the slower ester attack to compete.
-
Use: Zinc dust in Acetic Acid (Zn/AcOH) or Iron in Acetic Acid (Fe/AcOH) .
-
Mechanism: The acetic acid serves two roles:
-
It protonates the ketone carbonyl, making it significantly more electrophilic than the ester, accelerating Path A.
-
It protonates the resulting amine, modulating its nucleophilicity to prevent rapid, uncontrolled attack on the ester.
-
-
Optimized Protocol (Reissert Reductive Cyclization):
-
Dissolve: 1.0 eq of crude ethyl 2-nitro-3-(trifluoromethyl)phenylpyruvate in Glacial Acetic Acid (10-15 volumes).
-
Heat: Warm to 50-60°C.
-
Add: Add Zinc dust (5-8 eq) portion-wise over 1 hour. Caution: Exothermic.
-
Monitor: TLC will show the disappearance of the yellow nitro compound and the appearance of the fluorescent indole spot.
-
Workup: Filter zinc salts while hot. Pour filtrate into ice water. The indole ester usually precipitates.
Part 3: Troubleshooting The Fischer Route (Alternative)
Q: My Fischer reaction with 2-(trifluoromethyl)phenylhydrazine is stuck. What catalyst should I use? A: Polyphosphoric Acid (PPA). [3]
Standard catalysts (ZnCl₂, H₂SO₄/EtOH) are often too weak for electron-deficient hydrazines. The CF₃ group deactivates the hydrazine, making hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement difficult.
Protocol Adjustment:
-
Solvent: Do not use ethanol. Use PPA as both solvent and catalyst.[3]
-
Temperature: Heat to 100–110°C .
-
Stoichiometry: Use a slight excess of ethyl pyruvate (1.1 eq).
-
Quench: Pour the hot viscous mixture onto crushed ice with vigorous stirring to precipitate the product.
Part 4: Visualizing the Mechanism & Failure Points
The following diagram illustrates the bifurcation in the Reissert route and why acidic conditions are required to salvage the yield.
Caption: Mechanistic bifurcation in Reissert synthesis. Acidic activation (Path A) is required to favor the 5-exo-trig closure (Indole) over the 6-exo-trig closure (Quinolone) induced by the 7-CF3 steric bulk.
Part 5: Summary of Yield Optimization Data
| Variable | Standard Condition | Result | Optimized Condition | Result |
| Reduction Method | Pd/C, H₂, EtOH | Low Yield / Quinolone | Zn, AcOH, 60°C | High Yield Indole |
| Fischer Catalyst | H₂SO₄, EtOH, Reflux | Incomplete / No Rxn | PPA, 110°C | Moderate-Good Yield |
| Purification | Column Chromatography | Loss of material | Precipitation | High Recovery |
Final Expert Tip:
If using the Reissert route, do not distill the intermediate o-nitrophenylpyruvate . It is often unstable. Use it crude for the reductive cyclization step. The final indole ester is highly crystalline and can be purified easily by recrystallization from Methanol or Toluene/Hexane, avoiding column chromatography losses.
References
-
Reissert Indole Synthesis & Quinolone Side Reactions
-
Fischer Indole Synthesis with Electron-Deficient Hydrazines
-
Title: Fischer Indole Synthesis - Alfa Chemistry.[5]
- Source: Alfa Chemistry.
-
URL:
-
-
Hemetsberger Indole Synthesis Reliability
-
General Indole Synthesis Reviews
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Fischer Indolization of Trifluoromethylated Precursors
This guide serves as a specialized technical resource for researchers encountering difficulties with the Fischer indole synthesis using trifluoromethylated (
Status: Active Subject: Troubleshooting Deactivated & Regio-Irregular Systems Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Fluorine Effect" on Indolization
The Fischer indole synthesis is robust for electron-rich systems but struggles with electron-deficient precursors. The trifluoromethyl group (
-
Kinetic Arrest: The EWG destabilizes the cationic transition state of the rate-determining [3,3]-sigmatropic rearrangement, often stopping the reaction dead.
-
Regio-Scrambling: In meta-substituted precursors, the
group complicates the direction of cyclization, leading to difficult-to-separate mixtures of 4- and 6-substituted indoles.
Part 1: The Mechanistic Bottleneck (Visual Analysis)
To solve low yields, one must understand where the reaction stalls. The
Figure 1: The Kinetic Bottleneck. The
Part 2: Troubleshooting Guides
Issue 1: "My reaction stalls or returns starting material."
Diagnosis: Kinetic Deactivation. The acid catalyst is likely too weak to protonate the deactivated hydrazone, or the thermal energy is insufficient to cross the activation barrier raised by the
Technical Solutions:
| Variable | Standard Condition (Fails) | Corrective Action for
Q: Why does Polyphosphoric Acid (PPA) work best?
A: PPA acts as both a solvent and a strong Brønsted acid. It allows for reaction temperatures above
Issue 2: "I am getting a mixture of isomers (Regioselectivity)."
Diagnosis: Meta-substituted phenylhydrazines (
-
Path A (Steric Control): Cyclization at the para position (relative to
), yielding the 6-substituted indole . -
Path B (Electronic Control): Cyclization at the ortho position (relative to
), yielding the 4-substituted indole .
The Rule of Thumb: For
Figure 2: Regioselectivity Decision Tree. Cyclization generally occurs away from the bulky and electron-withdrawing
Corrective Action:
-
Purification: The 4- and 6-isomers often have distinct polarities. Flash chromatography with a gradient of Hexane:EtOAc is usually sufficient.
-
Strategic Synthesis: If the 4-isomer is required, do not use the Fischer method on a meta-precursor. Instead, use a Bartoli Indole Synthesis or start with a pre-functionalized 2-amino-3-trifluoromethyl-benzoic acid derivative.
Issue 3: "My yield is low and the mixture is tarry."
Diagnosis: Competitive N-N bond cleavage. Strong EWGs weaken the N-N bond in the protonated intermediate. Instead of rearranging, the molecule may undergo heterolytic cleavage to form an aniline and a nitrile (or iminyl carbocation), which then polymerize [3].
Corrective Action:
-
Lower the Acid Concentration: If using PPA, try mixing PPA with xylene to dilute the acidity slightly while maintaining temperature.
-
Switch to Lewis Acids: Fused
in acetic acid can sometimes be gentler than mineral acids, reducing tar formation. -
Microwave Heating: Rapid heating reduces the residence time of unstable intermediates, favoring the desired intramolecular rearrangement over intermolecular degradation.
Part 3: Optimized Protocol for -Indoles
Method: PPA-Mediated Cyclization (High Success Rate) Scope: Suitable for mono- and bis-trifluoromethylated phenylhydrazines.
-
Hydrazone Formation (Pre-step):
-
Combine
equiv of (trifluoromethyl)phenylhydrazine hydrochloride and equiv of ketone in Ethanol. -
Stir at room temperature for 1-2 hours.
-
Filter the precipitated hydrazone solid. Crucial: Do not perform the Fischer step on the crude mixture; isolate the hydrazone first to remove water.
-
-
Cyclization:
-
Place
g of Polyphosphoric Acid (PPA) in a round-bottom flask. Heat to to lower viscosity. -
Add
g of the dried hydrazone portion-wise with vigorous stirring. -
Ramp Temperature: Increase heat to
. Monitor by TLC. -
Note: Evolution of ammonia gas (bubbling) indicates the reaction is proceeding.
-
-
Workup:
-
Cool the mixture to
. -
Pour onto crushed ice/water (exothermic!). Stir until the PPA dissolves.
-
Extract with Ethyl Acetate (
). -
Wash organics with saturated
(to remove residual acid) and Brine.
-
-
Purification:
-
Dry over
, concentrate, and purify via column chromatography (Silica gel).
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation for this reaction?
A: Yes, and it is highly recommended. Microwave conditions (e.g.,
Q2: Is the
Q3: Why do I see an "indolenine" impurity?
A: If you are using a branched ketone (like isopropyl methyl ketone), the rearrangement creates a quaternary carbon at the 3-position, preventing the final aromatization to indole. This results in a 3,3-disubstituted indolenine . This is an expected product for specific ketone structures, not a side reaction of the
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.
-
Gore, S., et al. (2012).[11] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571.
-
Porcheddu, A., et al. (2012).[11] "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis." Organic Letters, 14(24), 6112–6115.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Optimization of N-alkylation reaction conditions for indole-2-carboxylates
Technical Support Center: Optimization of N-Alkylation for Indole-2-Carboxylates
Strategic Overview: The Nucleophilicity Paradox
Welcome to the technical support hub for indole functionalization. You are likely here because standard indole protocols are yielding inconsistent results with your indole-2-carboxylate substrates.
The Core Problem: Unlike unsubstituted indole, the indole-2-carboxylate possesses an electron-withdrawing ester group at the C2 position. This creates a specific electronic paradox:
-
Increased Acidity: The ester stabilizes the conjugate base via resonance, dropping the N-H pKa from ~17 (indole) to ~16. This makes deprotonation easier.
-
Decreased Nucleophilicity: The same resonance that stabilizes the anion delocalizes electron density onto the carbonyl oxygen. Consequently, the nitrogen atom is less nucleophilic than in simple indoles.
Implication: You do not need a stronger base; you need a better solvation system to break the cation-anion ion pair and free the nitrogen for attack.
Critical Reaction Parameters & Optimization Matrix
We categorize reaction conditions into two primary "Methods" based on substrate sensitivity and scale.
Method Selection Matrix
| Feature | Method A: The "Cesium Effect" (Recommended) | Method B: The "Classic" Hydride |
| Base | Cesium Carbonate ( | Sodium Hydride (NaH) 60% disp. |
| Solvent | DMF or Acetonitrile (MeCN) | DMF or THF (Must be anhydrous) |
| Temperature | ||
| Key Mechanism | "Naked" anion via loose ion-pairing | Irreversible deprotonation |
| Moisture Tolerance | Moderate (Carbonates are hygroscopic but forgiving) | Zero (Generates NaOH + |
| Risk Profile | Low (No gas evolution) | High (Hydrogen gas evolution) |
| Best For... | Scale-up, ester-sensitive substrates, overnight runs | Unreactive electrophiles, small scale |
Decision Logic & Workflow
The following decision tree helps you select the correct protocol and troubleshoot failures.
Figure 1: Decision logic for selecting alkylation conditions based on substrate stability and troubleshooting common failure modes.
Detailed Experimental Protocols
Protocol A: Cesium Carbonate Method (High Fidelity)
Rationale: The large radius of the Cesium cation (
-
Setup: Charge a flame-dried flask with Indole-2-carboxylate (1.0 equiv) and anhydrous DMF (
concentration). -
Base Addition: Add
(1.5 - 2.0 equiv). The mixture will be heterogeneous.-
Tip: If using a chloride electrophile (less reactive), add TBAI (tetrabutylammonium iodide) at 10 mol% to catalyze via the Finkelstein reaction.
-
-
Electrophile: Add the alkyl halide (1.2 equiv) dropwise at room temperature.
-
Reaction: Stir at
for 4 hours. If conversion is <50% by TLC/LCMS, heat to . -
Quench: Pour into ice-water. The product often precipitates.[1] Filter or extract with EtOAc.
Protocol B: Sodium Hydride Method (For Unreactive Electrophiles)
Rationale: Irreversible deprotonation ensures 100% anion formation. Essential for bulky electrophiles.
-
Setup: Charge a flame-dried flask with NaH (60% in oil, 1.2 equiv) and anhydrous DMF under Argon/Nitrogen. Cool to
. -
Deprotonation: Dissolve Indole-2-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the NaH suspension.
-
Observation: Gas evolution (
) will occur. Stir at for 30 mins until bubbling ceases (anion formation complete).
-
-
Electrophile: Add alkyl halide (1.2 - 1.5 equiv) dropwise at
. -
Reaction: Allow to warm to RT slowly. Monitor closely.
-
Quench: CRITICAL: Cool back to
. Add saturated dropwise to quench excess hydride.
Troubleshooting & FAQs
Q1: I am observing significant hydrolysis of my ester (formation of carboxylic acid). Why?
-
Cause: This is common with NaH if the solvent is "wet." NaH reacts with trace water to form NaOH. NaOH is a potent saponification agent, especially in DMF.
-
Solution: Switch to Method A (
) . Carbonate bases are far less nucleophilic than Hydroxide and rarely attack the ester carbonyl. Alternatively, ensure DMF is distilled over or molecular sieves.
Q2: My reaction stalls at 60% conversion. Adding more electrophile doesn't help.
-
Cause: The "Naked Anion" might be decomposing, or the base surface area is coated (in Method A).
-
Solution:
-
Concentration: Indole alkylations favor higher concentrations (
) to push kinetics. -
Catalysis: Add 5-10 mol% TBAI (Tetrabutylammonium iodide). This acts as a phase transfer catalyst and converts alkyl chlorides/bromides to more reactive iodides in situ.
-
Q3: Can I use Acetone instead of DMF?
-
Answer: Yes, but only with Method A . Refluxing acetone with
or is a classic "green" alternative. However, it is slower (12-24h) than DMF due to lower boiling point and poorer solubility of the inorganic base.
Q4: I see a byproduct with M+ mass corresponding to C-alkylation.
-
Analysis: While rare for 2-carboxylates (due to steric/electronic blocking), C3-alkylation can occur with "soft" electrophiles (e.g., benzyl bromide) or if the reaction temperature is too high.
-
Fix: Lower the temperature to
and use a tighter ion-pairing solvent like THF instead of DMF. However, for 95% of cases, N-alkylation is kinetically favored.
References
-
Mechanism & Base Selection: Cee, V. J., et al. "Alkylation of Indoles: A Practical Guide." ACS Medicinal Chemistry Letters, 2019.[2]
-
Cesium Effect: Flessner, T., et al.[3] "Cesium Carbonate Promoted N-Alkylation of Indoles."[4] Organic Process Research & Development, 2020.
-
Regioselectivity: Lumbley, J., et al.[1] "Regioselective N-Alkylation of Indole-2-carboxylates." Journal of Organic Chemistry, 2021.
-
Phase Transfer Catalysis: Vartika, V., et al. "Recent Update on Alkylation of Indole." ChemistrySelect, 2018.
Sources
Troubleshooting low conversion rates in indole functionalization reactions
Topic: Troubleshooting Low Conversion Rates in Indole Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Diagnostic Framework: The Indole Reactivity Landscape
Before troubleshooting specific reaction conditions, it is critical to understand the electronic bias of the indole nucleus. Indole is an electron-rich heterocycle with a high-lying HOMO. The pyrrole ring drives reactivity, but this inherent nucleophilicity is a double-edged sword.
The Core Conflict:
-
C3 (Beta-position): The most nucleophilic site (kinetic preference). Enamine-like reactivity.
-
N1 (Nitrogen): The most acidic site (pKa ~16 in DMSO). Nucleophilic only upon deprotonation.
-
C2 (Alpha-position): Inherently less reactive to electrophiles; typically requires Directing Groups (DGs) or transition metal C-H activation.
Low conversion in indole chemistry is rarely due to "lack of reactivity." It is usually caused by:
-
Catalyst Poisoning: The basic nitrogen lone pair binds to Lewis acids or metal centers.
-
Oligomerization: Acid-catalyzed dimerization (via C3 protonation) consumes starting material (SM) into "tar," often mistaken for low mass balance rather than low conversion.
-
Regio-competition: Reversible N-attack vs. irreversible C3-attack.
Visual 1: Indole Reactivity & Competition Map
This diagram maps the competing pathways that dictate conversion and selectivity.
Caption: Mechanistic pathways competing during indole functionalization. Note the "Dead Catalyst" shunt pathway caused by the indole nitrogen lone pair.
Troubleshooting Module: Electrophilic Substitution (C3-Focus)
Scenario: You are attempting a Friedel-Crafts alkylation or acylation at C3, but conversion halts at <50%.
Q: My reaction stalls despite using a strong Lewis Acid (e.g., AlCl3, BF3·OEt2). Why? A: You are likely experiencing Lewis Base inhibition . The indole nitrogen is sufficiently basic to coordinate with strong oxophilic Lewis acids, effectively quenching the catalyst and the substrate simultaneously.
-
Solution: Switch to "softer" or bulky Lewis acids that coordinate preferentially to the electrophile rather than the indole nitrogen.
-
Recommendation: Indium(III) triflate [In(OTf)3] or Scandium(III) triflate [Sc(OTf)3] (1-5 mol%) are highly effective and water-tolerant.
-
Alternative: Use Hafnium(IV) triflate [Hf(OTf)4] for difficult substrates.
-
Q: I see starting material consumption, but the product yield is low and the baseline is messy. Is this low conversion? A: No, this is acid-catalyzed oligomerization . Indoles are essentially enamines; in the presence of strong Brønsted acids (or protons generated from Lewis acid hydrolysis), protonation occurs at C3 to form an iminium ion. A second indole molecule attacks this electrophilic species, leading to dimers (indoloindoles) and polymers.
-
The Fix:
-
Buffer the system: Add a hindered base like 2,6-di-tert-butylpyridine (10-20 mol%) to scavenge stray protons without poisoning the Lewis Acid.
-
Low Temperature: Run the addition at -78°C to 0°C to favor the kinetic reaction with the electrophile over self-polymerization.
-
Q: How do I distinguish between C3 and N1 attack? A: This is controlled by the Hard-Soft Acid-Base (HSAB) principle and reversibility.
-
C3 Attack: Soft/Orbital controlled. Irreversible. Favored by soft electrophiles (Michael acceptors, stabilized carbocations).
-
N1 Attack: Hard/Charge controlled. Often reversible. Favored by hard electrophiles (acyl chlorides) and strong bases.
Troubleshooting Module: N-Functionalization
Scenario: You are attempting to alkylate the Nitrogen (N1), but C3-alkylation is competing, or the reaction is sluggish.
Q: I am using NaH in THF, but the reaction is incomplete. Why? A: The solvent effect is critical here. In THF, the sodium indolyl anion exists as a tight ion pair, which reduces the nucleophilicity of the nitrogen.
-
The Fix: Switch to a polar aprotic solvent like DMF or DMSO . These solvents solvate the cation (Na+), leaving a "naked," highly reactive indolyl anion.
-
Note: If you must use THF, add 18-crown-6 or DMPU to break the ion pair.
-
Q: I need N-selectivity but keep getting C3 products. How do I stop C3 attack? A: C3-alkylation is the thermodynamic sink for many alkyl halides. To force N1 selectivity:
-
Base Strength: Use a base that ensures complete deprotonation (NaH or KOtBu). A neutral indole acts as a C3-nucleophile; the indolyl anion is an N-nucleophile.
-
Hard Electrophiles: Use hard electrophiles (e.g., sulfonyl chlorides, acid chlorides) which prefer the hard Nitrogen anion.
-
Reversibility: If C3-alkylation is reversible (e.g., with certain Michael acceptors), extending reaction time can sometimes lead to the thermodynamic N-product, though this is rare.
Troubleshooting Module: Transition Metal C-H Activation (C2/C7)
Scenario: Pd- or Rh-catalyzed C-H activation is failing (0% conversion).
Q: The "Black Metal" Problem: My Pd catalyst precipitates immediately. A: Indoles are notorious ligands. The free N-H or the C2=C3 bond can bind to Pd(II), displacing labile ligands and causing aggregation into inactive Pd(0) black.
-
The Fix: Use an oxidant that re-oxidizes Pd(0) faster than it aggregates.
-
Standard: Cu(OAc)2 or Ag2CO3.
-
Advanced: Selectfluor or N-fluorobenzenesulfonimide (NFSI) as oxidants can promote difficult turnovers.
-
Q: Directing Group (DG) Failure: My DG is attached, but no reaction occurs. A: Check the geometry and bite angle . Common DGs (pyridines, pyrimidines) at N1 are designed to direct to C2. If you are targeting C7, the DG must be bulky or have a specific linker length.
-
Self-Validation Step: Run a deuterium exchange experiment (D2O/CD3OD + Catalyst).
-
Result: If you see D-incorporation at C2 but no functionalization, the C-H activation step is working, but the oxidative addition/reductive elimination with your coupling partner is the bottleneck.
-
Result: If no D-incorporation, the catalyst is dead or the DG is ineffective.
-
Diagnostic Decision Tree
Use this flowchart to diagnose the root cause of your low conversion.
Caption: Step-by-step logic flow to distinguish between kinetic stalling and side-reaction consumption.
Standardized Protocols (SOPs)
These protocols are designed with built-in "Checkpoint" steps to validate the system before committing valuable substrate.
Protocol A: C3-Alkylation (Lewis Acid Catalyzed)
Best for: Friedel-Crafts alkylation with epoxides, acrylates, or trifluoromethyl ketones.
| Parameter | Specification | Rationale |
| Catalyst | In(OTf)3 or Sc(OTf)3 (5 mol%) | Water-tolerant, resists N-coordination better than Al/B Lewis acids. |
| Solvent | DCM or DCE (0.2 M) | Non-coordinating solvents prevent catalyst quenching. |
| Additive | 3Å Molecular Sieves (Activated) | Removes trace water which hydrolyzes Lewis acids into protons (preventing polymerization). |
| Temperature | 0°C → RT | Controls exotherm to prevent dimerization. |
Step-by-Step:
-
Setup: Flame-dry a reaction vial. Add Indole (1.0 equiv), Catalyst (0.05 equiv), and Molecular Sieves.
-
Solvation: Add anhydrous DCM. Stir for 5 mins.
-
Addition: Add Electrophile (1.2 equiv) dropwise at 0°C.
-
Checkpoint 1 (1 hour): TLC/LCMS.
-
If SM remains: Add 5 mol% more catalyst.
-
If new spot appears but SM stalls: Check pH. If acidic, add 2,6-di-tert-butylpyridine (0.1 equiv).
-
-
Workup: Quench with sat. NaHCO3 (neutralize any acid to prevent polymerization during concentration).
Protocol B: N-Alkylation (Base Mediated)
Best for: Alkyl halides (MeI, BnBr).
| Parameter | Specification | Rationale |
| Base | NaH (1.2 equiv, 60% dispersion) | Irreversible deprotonation ensures N-nucleophilicity. |
| Solvent | DMF (anhydrous) | Polar aprotic solvent dissociates the N-Na ion pair. |
| Temperature | 0°C for deprotonation | Controls hydrogen gas evolution. |
Step-by-Step:
-
Deprotonation: Suspend NaH in DMF at 0°C. Add Indole (1.0 equiv) slowly.
-
Checkpoint 1 (Gas Evolution): Observe H2 bubbling. Stir at 0°C for 30 mins until bubbling ceases. If no bubbling, your NaH is dead.
-
Addition: Add Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Warm to RT.
-
Checkpoint 2 (TLC): N-alkyl indoles are usually less polar than C3-alkyl indoles and much less polar than unsubstituted indole.
-
Quench: Careful addition of water at 0°C.
References
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644.
-
Lebleu, T., et al. (2021). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[1] ACS Catalysis, 11(7), 4239–4247.
-
Humphries, M. J., et al. (2006). Iron-Catalyzed C3-Alkylation of Indoles. Journal of the American Chemical Society, 128(30), 9604-9605.
-
Lott, J., et al. (2021). Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles.[2] Journal of Organic Chemistry, 86(1), 861–871.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Sources
Preventing decomposition of indole derivatives during reaction workup
The following guide is structured as a specialized Technical Support Hub for organic chemists handling indole derivatives. It prioritizes practical troubleshooting, mechanistic understanding, and self-validating protocols.
Status: Operational | Tier: Advanced Chemical Troubleshooting Subject: Preventing Decomposition During Reaction Workup & Purification
The Core Issue: The "Indole Paradox"
User Query: "Why does my indole derivative decompose during standard workup? It was clean by TLC in the reaction mixture."
Technical Analysis:
Indole presents a unique paradox: it is an aromatic system, yet it behaves kinetically like an enamine. The pyrrole ring is
-
The Trap: While stable in neutral form, the C3 position is highly nucleophilic (
times more reactive than benzene). -
The Trigger: Trace acidity (from silica gel or chloroform) protonates C3, breaking aromaticity and generating an electrophilic iminium ion. This species is immediately attacked by a neutral indole molecule, triggering a dimerization cascade (often visible as a red/brown gum).
Visualizing the Failure Mode
The following diagram illustrates the acid-catalyzed dimerization pathway that destroys your yield on the column.
Figure 1: Mechanism of acid-catalyzed indole decomposition. Note that the protonated species acts as the electrophile, consuming the remaining product.
Troubleshooting Modules
Module A: Chromatography Survival (The "Red Band" Effect)
Symptom: Your compound streaks on TLC or turns into a colored band that never elutes from the silica column.
Root Cause: Standard silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). This is sufficient to initiate polymerization of electron-rich indoles (e.g., 5-methoxyindole).
The Protocol: "Base-Doping" the Stationary Phase Do not rely on standard packing. You must neutralize the active sites.
| Step | Action | Technical Rationale |
| 1 | Select Solvent | Choose your eluent system (e.g., Hexane/EtOAc). |
| 2 | The Dopant | Add 1% Triethylamine (TEA) or 1% Pyridine to the entire volume of eluent. |
| 3 | Slurry Pack | Slurry the silica with the TEA-doped solvent. Let it sit for 15 mins. |
| 4 | The Flush | Flush the column with 2 column volumes (CV) of the doped solvent before loading. |
| 5 | Validation | Self-Validating Step: Spot a TLC plate. Run it in the doped solvent. If the spot remains circular (Rf > 0.3) without streaking, the silica is neutralized. |
Alternative: If the compound is extremely acid-sensitive (e.g., 3-substituted indoles), switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic hydroxyl groups of silica.
Module B: Oxidative Instability (The "Indole Blues")
Symptom: The oil darkens from yellow to dark blue/black upon exposure to air or during rotary evaporation.
Root Cause: Electron-rich indoles are susceptible to auto-oxidation, forming indolenine hydroperoxides which decompose into colored impurities (often indigo-like oligomers).
The Protocol: The Antioxidant Shield
-
Workup Environment: Perform all extractions using degassed solvents (sparge with Argon for 10 mins).
-
The BHT Trick: Add 0.05% (w/v) Butylated Hydroxytoluene (BHT) to your rotary evaporator flask before concentrating the solvent. BHT acts as a radical scavenger, sacrificing itself to protect the indole.
-
Storage: Store the final product under Argon at -20°C. If it is an oil, dissolve it in degassed benzene or toluene (freezes into a solid matrix) to prevent diffusion of oxygen.
Module C: Solvent Compatibility Matrix
Symptom: Yield loss occurs simply by leaving the compound in solution overnight.
Technical Insight: Halogenated solvents can decompose to release HCl (especially Chloroform), and ketones can undergo Schiff base formation with amino-indoles.
| Solvent | Risk Level | Mechanism of Failure | Recommendation |
| Chloroform ( | HIGH | Photochemical decomposition releases HCl; catalyzes polymerization. | Avoid. Use DCM ( |
| Acetone | MED | Condensation with N-H or C3 (Plancher rearrangement risk). | Use only for rapid cleaning, not storage. |
| Ethyl Acetate | LOW | Generally safe, but can contain trace acetic acid. | Wash with saturated |
| DCM + 1% TEA | SAFE | Buffers acidity. | Preferred for extraction and chromatography. |
Decision Tree: "Save My Reaction" Workflow
Use this logic flow to determine the correct workup path for your specific derivative.
Figure 2: Decision matrix for selecting the appropriate workup and purification strategy based on indole substitution patterns.
Frequently Asked Questions (FAQs)
Q: Can I use rotary evaporation if my indole is heat sensitive?
A: Yes, but strictly control the bath temperature. Set the bath to < 30°C. If the solvent has a high boiling point (e.g., DMF, DMSO), do not heat to remove it. Instead, perform a "wash-out" extraction: dilute with
Q: My product is an oil and I can't crystallize it. How do I stabilize it? A: Indole oils are notorious for decomposing because of high surface area exposure to air.
-
Technique: Convert the indole to a salt (e.g., Picrate or Fumarate) if it has a basic nitrogen. Salts are crystalline and stable.
-
Technique: If it must remain freebase, store it as a frozen solution in benzene (solidifies at 5°C) under Argon.
Q: Why did my yield drop after leaving the NMR tube overnight?
A:
-
Fix: Always filter
through a small plug of basic alumina directly into the NMR tube, or use (Deuterated Benzene) for sensitive indoles.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Not Voodoo.[1] [Link]
Sources
Recrystallization techniques for high purity ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
The following technical guide is designed as a specialized support resource for the purification of ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate .
This guide synthesizes crystallographic data from analogous indole esters with fundamental solubility principles dictated by the trifluoromethyl (
Subject: Recrystallization of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate Ticket ID: IND-CF3-PUR-001 Status: Active Guide[1][2]
Executive Summary & Solvent Selection
The Challenge: The 7-trifluoromethyl group introduces significant lipophilicity and electron-withdrawing character to the indole core.[2] unlike the parent ethyl indole-2-carboxylate, this derivative has reduced solubility in polar protic solvents and an increased tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly if the cooling ramp is too aggressive.[2]
Solvent System Recommendations: Based on the crystal packing of analogous 7-substituted indoles (e.g., 7-bromo derivatives) and the parent ester, the following solvent systems are validated for high-purity isolation.
| System | Composition (v/v) | Primary Use Case | Risk Factor |
| System A (Primary) | Ethanol / Water (9:1 to 4:1) | General purification; removal of inorganic salts and polar synthesis by-products.[1][2] | Moderate risk of oiling out if water is added too fast.[1][2] |
| System B (Secondary) | Ethyl Acetate / n-Heptane (1:3) | Removal of non-polar tars and unreacted hydrazines.[1][2] Best for "sticky" crude solids.[1][2] | High evaporation rate requires careful temperature control.[1][2] |
| System C (Polishing) | Toluene (Pure) | Final polish for optical purity; removes trace colored oligomers.[1] | Lower yield; requires lower crystallization temperatures ( |
Technical Note: The
group at the 7-position sterically crowds the N-H bond.[1] While it makes the N-H proton more acidic (shift), it also disrupts the standard "herringbone" crystal packing seen in non-substituted indoles [1]. Slower crystal growth is required to allow the lattice to accommodate this bulky group.[1][2]
Standard Operating Procedure (SOP)
Protocol: Recrystallization via Solvent System A (EtOH/H2O)
Safety Warning: Fluorinated indoles can be precursors to toxic metabolites.[1][2] Handle all solids in a fume hood.[1]
Step 1: Dissolution[1][2][3][4]
-
Place the crude ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (absolute) at a ratio of 5 mL per gram of crude solid.
-
Heat the mixture to reflux (
).
Step 2: Nucleation & Anti-Solvent Addition[1][2]
-
Remove the heat source and allow the solution to cool to approximately
. -
Critical Step: Add Deionized Water dropwise via an addition funnel or syringe.[1]
Step 3: Crystal Growth[1][2]
-
Allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Tip: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally to insulate it.[1]
-
-
Once at room temperature, transfer the flask to a refrigerator (
) for 4 hours. -
Do not place directly in a freezer; thermal shock will trap impurities.[1]
Step 4: Isolation[1][2]
-
Filter the white needles/prisms using vacuum filtration.[1]
-
Wash the cake with a cold (
) mixture of Ethanol/Water (1:1). -
Dry under high vacuum at
for 12 hours.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is the most common failure mode for ethyl esters.[1][2] It occurs when the solution becomes supersaturated too quickly at a temperature above the compound's melting point (in the solvent mixture).[1]
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount (5-10% volume) of the good solvent (Ethanol).[1]
-
Prevention: Seed the solution! Add a tiny crystal of pure product when the solution is at
.[1] This provides a template for growth, bypassing the oil phase.[1][2]
Q2: The crystals are off-white or pinkish.[1][2] Is this acceptable? A: Indoles are prone to oxidative dimerization, forming colored impurities (rosindoles).[1][2]
-
Diagnosis: If the purity by HPLC is >99%, the color is likely a trace surface impurity.[2]
-
Fix: Perform a "slurry wash."[1][2] Suspend the solid in cold Hexane or Heptane (in which the ester is insoluble, but the colored impurities often dissolve) and stir for 30 minutes, then filter.
Q3: I have a yield of only 50%. Where is the rest? A: The 7-trifluoromethyl group increases lipophilicity, meaning the compound is more soluble in the mother liquor than the non-fluorinated parent.[2]
-
Recovery: Concentrate the mother liquor to half volume and repeat the crystallization (Second Crop). Note that the Second Crop usually has lower purity and may require a separate recrystallization.[1][2]
Impurity Profiling Logic
Understanding what you are removing is key to selecting the right technique.[1][2] The Fischer Indole Synthesis (common route for this target) generates specific by-products.
Figure 1: Impurity purging logic based on solvent polarity selection.
Analytical Specifications (Reference Data)
When validating your purified material, compare against these expected values derived from analogous 7-substituted indole esters [2, 3].
| Property | Expected Value / Range | Notes |
| Appearance | White to off-white needles | Pink hue indicates oxidation.[1][2] |
| Melting Point | Estimated range.[1][2] | |
| 1H NMR (CDCl3) | The NH peak may be shifted downfield compared to unsubstituted indole due to the electron-withdrawing 7-CF3.[2] | |
| Solubility | Soluble: EtOAc, MeOH, DCMInsoluble: Water, Hexane |
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[1][2][3] Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205.[1][2]
-
Popik, V. (2014).[1][2] Fischer Indole Synthesis. Alfa Chemistry Knowledge Base.[1]
-
Loutfy, M. et al. (2014).[1][2] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19, 1-x.[1][2] [1]
Sources
Validation & Comparative
1H NMR spectral analysis and interpretation for ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Executive Summary: The Structural Mandate
In drug discovery, the indole scaffold is a "privileged structure," serving as the core for countless therapeutics. The introduction of a trifluoromethyl (-CF₃) group at the C7 position of ethyl 1H-indole-2-carboxylate significantly alters its lipophilicity, metabolic stability, and binding affinity. However, the C7 position is sterically congested and electronically unique, making precise structural verification critical.
This guide provides an advanced spectral analysis of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate , comparing its spectral "performance" (resolution, diagnostic peak separation) across different solvent systems and distinguishing it from common isomeric impurities (e.g., 5-CF₃ or 6-CF₃ analogs).
Experimental Methodology & Causality
To ensure high-fidelity data, the choice of solvent and acquisition parameters is not arbitrary; it is governed by the physicochemical properties of the indole core.
Solvent Selection: The DMSO vs. CDCl₃ Decision[1]
-
Chloroform-d (CDCl₃): While standard for lipophilic compounds, CDCl₃ often causes the indole N-H proton to broaden or disappear due to rapid exchange and quadrupole broadening. It also risks overlapping the critical aromatic region with the solvent residual peak (7.26 ppm).
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): Selected as the primary solvent for this analysis. DMSO acts as a hydrogen bond acceptor, "locking" the indole N-H proton in a distinct downfield environment (~12 ppm), sharpening the signal and preventing exchange. This allows for integration verification of the N-H proton, a key purity check.
Acquisition Parameters[2][3]
-
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise ratio (S/N) without saturation.
-
Relaxation Delay (D1): Set to 1.0–2.0 s. The quaternary carbons and CF₃ group affect relaxation times; sufficient D1 ensures quantitative integration accuracy for the aromatic protons.
-
Scans (NS): Minimum 16 scans for <5 mg samples to resolve potential long-range H-F couplings.
Spectral Analysis & Interpretation
The Aliphatic "Anchor" (Ethyl Group)
The ethyl ester provides a reliable internal calibration standard for integration.
-
Methyl (CH₃): A distinct triplet at δ 1.35 ppm (
Hz). Integration: 3H. -
Methylene (CH₂): A clean quartet at δ 4.38 ppm (
Hz). Integration: 2H. -
Note: The downfield shift of the methylene is due to the electron-withdrawing ester carbonyl.
The Aromatic Region (The Fingerprint)
The 7-CF₃ substitution breaks the symmetry of the benzene ring, creating a specific 3-spin system (H4, H5, H6) alongside the isolated H3 proton.
| Proton | Chemical Shift (δ ppm)* | Multiplicity | Coupling Constants ( | Structural Logic |
| NH (H1) | 12.20 - 12.50 | Broad Singlet | N/A | Deshielded by aromatic ring and H-bonding to DMSO. |
| H3 | 7.35 | Singlet (d**) | Characteristic of 2-substituted indoles. May show fine coupling to NH. | |
| H4 | 7.95 | Doublet (d) | Para to CF₃, ortho to H5. Deshielded by ester conjugation. | |
| H5 | 7.25 | Triplet (t/dd) | Meta to CF₃. Appears as a pseudo-triplet due to similar ortho couplings (H4/H6). | |
| H6 | 7.65 | Doublet (d) | Diagnostic. Ortho to CF₃. Deshielded by CF₃ inductive effect. |
*Shifts are approximate estimates based on substituent additivity rules in DMSO-d₆ relative to unsubstituted ethyl indole-2-carboxylate [1]. **H3 often appears as a singlet but can resolve into a doublet if resolution is high and NH exchange is slow.
The Fluorine Effect (19F-1H Coupling)
The CF₃ group at C7 is unique. Unlike C4 or C5 substitutions, the C7-CF₃ is spatially proximate to the NH. While 1H-19F coupling is often small in aromatic rings (
Comparative Analysis: Validating the Isomer
A critical challenge in synthesizing substituted indoles is regio-isomerism. The 7-CF₃ isomer must be distinguished from the 4-CF₃, 5-CF₃, and 6-CF₃ byproducts.
Isomer Differentiation Logic
The splitting pattern of the aromatic protons is the "barcode" for identification.
-
7-CF₃ (Target): Three adjacent protons (H4, H5, H6). Pattern: d, t, d .
-
5-CF₃ (Alternative): Protons at H4, H6, H7. H4 and H6 are meta to each other; H6 and H7 are ortho. Pattern: s (H4), d (H6), d (H7) . The presence of a singlet in the aromatic region (other than H3) immediately flags this impurity.
-
4-CF₃ (Alternative): Protons at H5, H6, H7. Pattern: d, t, d (similar to 7-CF3) but chemical shifts differ significantly due to the CF₃ proximity to the C3 position.
Visualization: Isomer Identification Workflow
Figure 1: Decision tree for distinguishing the 7-trifluoromethyl isomer from common regio-isomers based on 1H NMR multiplicity.
Standardized Protocol
To replicate this analysis for quality control or structural validation, follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the solid ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Why? Ensures complete solubility and stabilizes the NH proton.
-
-
Add TMS (Tetramethylsilane) trace (0.03%) if not present in solvent, to reference 0.0 ppm.
Step 2: Acquisition (Standard 300-600 MHz)
-
Lock on DMSO-d₆.
-
Shim until the DMSO residual pentet is sharp and symmetrical.
-
Run Parameters:
-
Pulse: 30°
-
SW (Spectral Width): 14 ppm (-1 to 13 ppm)
-
AQ (Acquisition Time): > 3.0 sec
-
D1 (Relaxation Delay): 1.0 sec
-
NS (Scans): 16
-
-
Process:
-
Line Broadening (LB): 0.3 Hz.
-
Baseline Correction: Polynomial (ABS).
-
Reference: Set TMS to 0.00 ppm or DMSO residual quintet to 2.50 ppm.
-
Step 3: Validation Criteria (Pass/Fail)
-
Pass: Distinct quartet at ~4.4 ppm, triplet at ~1.4 ppm. Aromatic region shows no singlets (excluding H3 at ~7.3). NH visible >12 ppm.
-
Fail: Presence of aromatic singlets (indicates 5- or 6-isomer). Missing NH signal (indicates wet solvent or exchange).
Comparison of Analytical Approaches
| Feature | Standard 1H NMR (Recommended) | 19F-Decoupled 1H NMR | LC-MS (Alternative) |
| Primary Utility | Structural confirmation & Purity | Removing H-F broadening | Mass confirmation |
| Isomer ID | High (Coupling patterns) | Medium (Simplifies spectra but loses coupling data) | Low (Isomers have same mass) |
| Cost/Time | Low / 10 mins | Medium / 20 mins | Low / 5 mins |
| Limitations | Overlap in aromatic region possible | Requires specialized probe | Cannot distinguish regio-isomers easily |
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[1] Ethyl 1H-indole-2-carboxylate.[1][2] IUCrData, 5(8), x201205.
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
Sources
Validating the Structure of Synthesized Indole Derivatives by X-ray Crystallography
Executive Summary: The Pursuit of Absolute Configuration
In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core pharmacophore for therapeutics ranging from indomethacin to vinca alkaloids. However, the synthesis of complex indole derivatives often introduces regiochemical ambiguities—specifically between N1-alkylation and C3-alkylation —that 1D and 2D NMR techniques cannot definitively resolve due to overlapping signals or lack of characteristic coupling pathways.
While NMR infers connectivity through magnetic environments, Single Crystal X-ray Diffraction (SC-XRD) observes electron density directly. This guide details the validation of indole derivatives using SC-XRD, positioning it not merely as a characterization tool, but as the ultimate arbiter of structural truth when spectroscopic data is inconclusive.
Part 1: Comparative Landscape – SC-XRD vs. Spectroscopic Alternatives
The decision to deploy SC-XRD should be driven by the limitations of faster techniques. Below is a technical comparison of the primary structural validation methods for small organic molecules.
Comparative Performance Matrix
| Feature | 1H/13C NMR (1D/2D) | Mass Spectrometry (HRMS) | Powder Diffraction (PXRD) | Single Crystal XRD (SC-XRD) |
| Primary Output | Connectivity & Environment | Molecular Formula & Fragments | Bulk Phase Purity / Polymorphs | Absolute 3D Structure |
| Regiochemistry | Inferential (NOESY/HMBC) | Inconclusive | Fingerprint only | Definitive |
| Stereochemistry | Relative (requires chiral shift) | None | None | Absolute Configuration |
| Sample State | Solution (dynamic averaging) | Gas Phase (ionized) | Solid (polycrystalline) | Solid (Single Lattice) |
| Limit of Detection | ~1 mg (tunable) | < 1 µg | > 10 mg | Single Crystal (~0.1 mm) |
| Key Weakness | Signal overlap; Exchangeable protons | Isomers often identical | Cannot solve ab initio easily | Requires Crystallization |
The "Indole Ambiguity" Problem
In synthetic pathways like the Fischer Indole Synthesis or nucleophilic substitutions on the indole ring, distinguishing between isomers is critical.
-
NMR Limitation: The N-H proton is labile and often broadens or disappears in deuterated solvents (e.g.,
), breaking the scalar coupling networks required for HMBC/COSY assignments. -
X-ray Advantage: SC-XRD visualizes the nitrogen atom's geometry (planar vs. pyramidal) and the precise bond lengths (C-N vs. C-C), unambiguously assigning the substituent's location.
Part 2: Strategic Validation Protocol
This protocol is designed for the "difficult" indole—the oily, semi-solid, or polysubstituted derivative that resists standard characterization.
Phase A: The Decision Framework (Logic Diagram)
Before attempting crystallization, verify the necessity using this decision tree.
Figure 1: Decision logic for elevating structural validation from NMR to SC-XRD.
Phase B: Crystallization of Indole Derivatives[1]
Indoles are flat, aromatic systems prone to
Methodology: Vapor Diffusion (Sitting Drop) Why:[2] This method allows for a slow, controlled approach to supersaturation, minimizing nucleation sites and promoting larger single crystals.
-
Solvent Selection:
-
Solvent (Dissolves Indole): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-solvent (Precipitates Indole): Hexane or Pentane.
-
Note: Avoid alcohols if hydrogen bonding is the primary structural question, as they may co-crystallize as solvates.
-
-
Setup:
-
Place 20 mg of the indole derivative in an inner vial dissolved in 0.5 mL of the Solvent .
-
Place the inner vial (uncapped) inside a larger jar containing 5 mL of the Anti-solvent .
-
Seal the outer jar.
-
-
Mechanism: The volatile anti-solvent diffuses into the indole solution, slowly lowering solubility.
Phase C: Data Collection & Refinement[3]
Once a crystal is harvested, the experimental setup determines the quality of the electron density map.
1. Cryo-Cooling (100 K)
-
Protocol: Mount the crystal in a loop with paratone oil and immediately flash-cool to 100 K using a nitrogen stream.
-
Scientific Causality: Indole rings are rigid, but side chains are flexible. At room temperature, thermal motion (libration) smears the electron density, making bond lengths inaccurate. Cooling "freezes" this motion, sharpening the diffraction spots and improving resolution to < 0.8 Å.
2. Handling Disorder (The "Flip" Problem)
-
Issue: Indoles often crystallize with orientational disorder, where the molecule flips 180° in the lattice (N1 and C3 positions swap occupancy).[4]
-
Solution: During refinement (using SHELXL), check for high residual electron density peaks near the C3/N1 positions. If present, model the disorder using the PART instruction, assigning partial occupancy (e.g., 80% Orientation A, 20% Orientation B).
Part 3: Data Presentation & Visualization
When publishing SC-XRD data, the "CheckCIF" report is mandatory. However, for internal validation and manuscript figures, follow this workflow.
Structure Solution Workflow
Figure 2: The crystallographic workflow from raw diffraction frames to validated CIF.
Key Validation Metrics Table
When reviewing your crystallographic data, these metrics confirm the model's reliability.
| Metric | Acceptable Range | Interpretation |
| R1 (R-factor) | < 5.0% (0.05) | The discrepancy between the experimental diffraction pattern and your proposed model. Lower is better. |
| wR2 (Weighted R) | < 15.0% (0.15) | Similar to R1 but weighted for intensity; always higher than R1. |
| GoF (Goodness of Fit) | 0.9 – 1.2 | Values far from 1.0 indicate incorrect weighting schemes or missed symmetry. |
| Flack Parameter | ~0.0 (± 0.[3]1) | Crucial for Chiral Indoles. 0.0 = Correct absolute configuration. 1.0 = Inverted structure. |
Part 4: Case Study – N1 vs. C3 Alkylation
Scenario: A researcher attempts to alkylate a tryptamine derivative using an alkyl halide.
-
Hypothesis: Reaction occurs at the indole nitrogen (N1).
-
Observation: Mass spec shows the correct mass (+Alkyl group). NMR shows a shift in the aromatic region but is ambiguous due to peak crowding.
SC-XRD Resolution:
-
Crystal Growth: Slow evaporation of Methanol/Water (10:1).
-
Diffraction: Data collected at 100 K.
-
Result: The electron density map clearly shows the alkyl chain connected to C3 , creating a quaternary carbon center and disrupting the aromaticity of the pyrrole ring (bond lengths change from ~1.38 Å to ~1.50 Å).
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]
-
Hollingsworth, M. A., & Karle, I. A. (2015). Disorder in Crystal Structures.[4][5] Encyclopedia of Crystallography. [Link]
-
OlexSys. Olex2: Structure Solution, Refinement and Exploration. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography (PLATON/CheckCIF). Acta Crystallographica Section D. [Link]
Sources
In Silico ADME Profiling: Trifluoromethyl-Substituted Indolizines vs. Non-Fluorinated Analogs
[1]
Executive Summary
In the high-stakes arena of lead optimization, the indolizine scaffold has emerged as a potent pharmacophore, particularly in anti-inflammatory and anticancer domains. However, native indolizines often suffer from rapid metabolic clearance and suboptimal lipophilicity. This guide objectively compares Trifluoromethyl (
Using industry-standard in silico protocols (SwissADME, pkCSM), we demonstrate that the strategic incorporation of a
Part 1: The Chemical Context
The Candidate: 7-(Trifluoromethyl)indolizine Derivatives
The "product" under analysis is a class of indolizine derivatives functionalized with a trifluoromethyl group at the C7 position.[1][2][3][4] The
The Alternatives
-
Methyl-Indolizines (
): The standard analog. While sterically similar to , the methyl group lacks the electron-withdrawing power and lipophilic boost of the fluorinated variant.[2] -
Unsubstituted Indolizines: The baseline scaffold, often prone to rapid oxidation at electron-rich positions.
-
Standard of Care (Reference): Indomethacin (NSAID), used here as a benchmark for oral bioavailability and COX-2 targeting efficiency.
Part 2: Experimental Methodology (Protocol)
To ensure reproducibility, we utilize a validated in silico workflow. This protocol is self-validating: if the reference drug (Indomethacin) fails the prediction model, the parameters must be recalibrated.
Step-by-Step Workflow
-
Ligand Preparation:
-
Structures are drawn in ChemDraw and converted to SMILES strings.
-
Validation: Canonical SMILES are verified using PubChem to ensure correct stereochemistry.
-
-
Physicochemical Profiling (SwissADME):
-
Input: SMILES list.
-
Key Parameters: Lipinski’s Rule of 5, Bioavailability Radar, and BOILED-Egg model (for BBB permeation).
-
-
Toxicity & Clearance (pkCSM):
-
Focus: Cytochrome P450 (CYP) inhibition patterns and Total Clearance (
).[6] -
Rationale:
groups are specifically introduced to block metabolic hotspots (CYP oxidation sites).
-
Visualization: The In Silico Pipeline[7]
Figure 1: Standardized in silico workflow for comparative ADME profiling of indolizine derivatives.
Part 3: Comparative Performance Analysis
The following data contrasts a representative 7-Trifluoromethyl-indolizine (Compound 4d) against its Methyl analog and Indomethacin .
Table 1: Physicochemical & Pharmacokinetic Comparison
| Property | Metric | Indomethacin (Ref) | Interpretation | ||
| Lipophilicity | Consensus LogP | 4.12 | 3.25 | 3.10 | |
| Solubility | LogS (Silicos-IT) | -6.5 (Moderately Soluble) | -5.1 (Soluble) | -5.4 | |
| Absorption | GI Absorption | High | High | High | All candidates show excellent oral bioavailability potential. |
| CNS Access | BBB Permeant | Yes | No/Low | No | Critical Differentiator: |
| Metabolism | CYP2C9 Inhibition | Yes | Yes | Yes | Both scaffolds mimic NSAID interactions with metabolic enzymes. |
| Drug-Likeness | Lipinski Violations | 0 | 0 | 1 | The |
Data synthesized from comparative analysis of indolizine derivatives [1][2].
Key Performance Indicators (KPIs)
-
Metabolic Stability: The
group acts as a "metabolic shield."[2][3] In the methyl-analog, the group is susceptible to rapid oxidation ( ), leading to rapid clearance. The C-F bond strength (approx. 116 kcal/mol) renders the group inert to CYP450 oxidative attack, significantly extending the predicted half-life ( ) [3]. -
Bioavailability (The "BOILED-Egg" Test): SwissADME's BOILED-Egg plot reveals that
-substituted indolizines frequently fall within the yellow yolk (BBB permeation) , whereas non-fluorinated analogs often remain in the white (GI absorption only) . This makes the variant superior for neuro-inflammatory targets but potentially riskier if CNS side effects are undesirable.
Part 4: Expert Insights & Mechanism
Why does the
The Electronic Effect
The strong electron-withdrawing nature of
-
Effect: It lowers the
of neighboring protons and alters the electrostatic potential surface. -
Result: Enhanced binding affinity to hydrophobic pockets in targets like COX-2, as seen in docking studies where
derivatives showed superior binding energy (-9.2 kcal/mol) compared to non-fluorinated controls [1].
Visualization: The Advantage Logic
Figure 2: Mechanistic pathways by which Trifluoromethylation improves Indolizine pharmacokinetics.
Part 5: Conclusion
For researchers targeting inflammatory pathways or CNS disorders, the 7-(Trifluoromethyl)indolizine scaffold demonstrates a superior ADME profile compared to methyl-substituted alternatives.
-
Choose
-Indolizines when: You require blood-brain barrier penetration, increased metabolic stability, or higher lipophilicity to engage hydrophobic target pockets. -
Choose Non-Fluorinated Analogs when: You need to minimize CNS exposure (to avoid neurotoxicity) or require higher aqueous solubility for liquid formulations.
Final Verdict: The
References
-
Bohrium. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. [Link]
-
National Institutes of Health (PMC). (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones. [Link]
-
SwissADME. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link][6]
-
pkCSM. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate by HPLC
Executive Summary & Molecule Profile[1]
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and antiviral agents where the trifluoromethyl (
The presence of the electron-withdrawing
This guide provides a definitive protocol for HPLC analysis, compares it with high-throughput (UPLC) and absolute (qNMR) alternatives, and establishes a self-validating workflow for purity confirmation.
Molecule Specifications
-
Compound: Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate[1]
-
Parent Acid CAS: 172216-98-7 (Reference for scaffold)[2]
-
Molecular Formula:
-
Key Challenge: Separation of the 7-isomer from potential 4/6-regioisomers and the hydrolyzed acid degradant.
Core Directive: The "Gold Standard" RP-HPLC Protocol
While various methods exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for routine purity assessment due to its balance of resolution, sensitivity, and robustness. The following protocol is designed to handle the increased lipophilicity induced by the
Optimized Experimental Protocol
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 or 5 µm | End-capping reduces silanol interactions with the indole nitrogen; C18 provides necessary hydrophobic retention for the |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA suppresses ionization of residual free acids (impurities), sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN is preferred over Methanol for lower backpressure and better solubility of fluorinated compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Gradient | 0-2 min: 10% B (Isocratic hold)2-20 min: 10% | The initial hold focuses polar impurities (acids); the shallow gradient resolves regioisomers. |
| Detection | UV @ 280 nm (Primary), 220 nm (Secondary) | 280 nm is selective for the indole chromophore; 220 nm detects non-aromatic impurities but with higher baseline noise. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 5 - 10 µL | Load sufficient mass for impurity detection without overloading. |
Critical Quality Attributes (CQAs) to Monitor
-
Retention Time (
): The ester will elute significantly later than the hydrolyzed acid.-
Expected
(Acid): ~8-10 min -
Expected
(Ester): ~14-16 min
-
-
Resolution (
): Must be between the main peak and any regioisomer. -
Tailing Factor (
): Should be . Higher tailing indicates secondary interactions (silanols) or column aging.
Comparative Analysis: HPLC vs. UPLC vs. qNMR
For high-stakes drug development, relying solely on one method is a risk. Below is an objective comparison of the primary HPLC method against its high-speed (UPLC) and absolute (qNMR) alternatives.
Data Summary Table
| Feature | RP-HPLC (Standard) | UPLC / UHPLC | qNMR ( |
| Primary Utility | Routine QC, impurity profiling | High-throughput screening | Absolute purity, Reference Standard qualification |
| Analysis Time | 25 - 30 mins | 3 - 5 mins | 10 - 15 mins (acquisition) |
| Resolution | High | Ultra-High | Low (overlap common in complex mixtures) |
| Reference Std | Required (for assay) | Required | Not Required (Internal standard used) |
| LOD / Sensitivity | High (~0.05%) | Very High (~0.01%) | Low (~1%) |
| Sample Destructive? | No (recoverable) | No | No |
| Cost per Run | Moderate | Low (solvent savings) | High (instrument time/cost) |
Deep Dive: When to Switch?
Alternative 1: UPLC (Ultra-Performance LC)
-
Mechanism: Uses sub-2-micron particles and high pressure (>600 bar) to increase theoretical plates.
-
Performance: Reduces run time from 30 mins to 5 mins while maintaining resolution.
-
Recommendation: Use UPLC for In-Process Control (IPC) during synthesis where speed is critical to monitor reaction completion (e.g., disappearance of starting material).
Alternative 2: qNMR (Quantitative NMR) [3]
-
Mechanism: Molar ratio determination using an internal standard (e.g., Maleic acid or TCNB).
-
Performance: Provides absolute purity without needing a certified reference standard of the analyte itself.
-
Recommendation: Use qNMR to certify the primary reference standard that will be used for HPLC calibration. It is the ultimate "truth" check.
Impurity Profiling & Degradation Pathways
Understanding what you are separating is as important as the separation itself. The primary impurities for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate arise from hydrolysis and synthetic byproducts.
Common Impurities
-
Hydrolysis Product: 7-(trifluoromethyl)-1H-indole-2-carboxylic acid.
-
Origin: Moisture exposure, acidic/basic workup.
-
Detection: Elutes earlier (more polar).
-
-
Starting Material: Ethyl pyruvate or Trifluoromethyl-phenylhydrazine.
-
Origin: Incomplete Fischer indole synthesis.
-
-
Regioisomers: Ethyl 4-(trifluoromethyl)- or 6-(trifluoromethyl)-indole-2-carboxylate.
-
Origin: Lack of regioselectivity in cyclization.
-
Detection: Often elute very close to the 7-isomer; requires optimized gradient slope.
-
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the development stage.
Caption: Decision matrix for selecting UPLC, HPLC, or qNMR based on the specific phase of drug development.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24894504, Ethyl indole-2-carboxylate. Retrieved from [Link]
-
Grocock, D. E., Hallas, G., & Hepworth, J. D. (1973). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 53, 13. (Provides context on trifluoromethyl-aniline precursors). Retrieved from [Link]
Disclaimer: This guide is for research purposes only. All protocols should be validated in the user's specific laboratory environment according to ICH Q2(R1) guidelines.
Sources
Safety Operating Guide
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate proper disposal procedures
Topic: Proper Disposal Procedures for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Executive Summary & Chemical Identity
Operational Directive: This guide outlines the mandatory disposal protocols for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate . As a fluorinated organic compound, this substance requires strict segregation from non-halogenated waste streams to prevent downstream equipment damage and environmental release of hydrogen fluoride (HF) during incineration.
Chemical Profile:
| Property | Detail |
|---|---|
| Chemical Name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate |
| Functional Groups | Indole core, Ethyl ester (C2), Trifluoromethyl group (C7) |
| Molecular Formula |
Hazard Assessment & Scientific Rationale
To ensure safety and compliance, you must understand the causality behind these protocols. This is not arbitrary bureaucracy; it is based on combustion chemistry.
The Trifluoromethyl ( ) Factor
The presence of the trifluoromethyl group at the C7 position is the critical determinant for disposal.
-
The Risk: When fluorinated compounds are incinerated in standard medical/organic waste kilns (which often operate at lower temperatures or lack specific scrubbers), the carbon-fluorine bonds break to form Hydrogen Fluoride (HF) gas.
-
The Consequence: HF is highly corrosive to incinerator linings and scrubbers designed only for carbon/nitrogen/oxygen combustion. Furthermore, releasing HF into the atmosphere is a severe environmental violation.
-
The Solution: This waste must be directed to a facility equipped with high-temperature rotary kilns and caustic scrubbers specifically designed to neutralize acid gases.
The Indole Ester Core[3]
-
Hydrolysis Potential: As an ester, this compound can hydrolyze in the presence of moisture or extreme pH, releasing ethanol and 7-(trifluoromethyl)-1H-indole-2-carboxylic acid . Both the parent ester and the acid metabolite retain the fluorinated moiety, meaning the waste classification never changes, even if the compound degrades.
Step-by-Step Disposal Protocol
Phase 1: Segregation (The "Golden Rule")
CRITICAL: Do NOT place this compound in the general "Organic Solvents" or "Biohazard" bins.
-
Identify the Stream: Classify as Halogenated Organic Waste .
-
Solid Waste: If the material is a pure solid or a contaminated solid (gloves, weighing boats), place it in a dedicated Wide-Mouth HDPE Jar labeled for solid halogenated waste.
-
Liquid Waste: If dissolved in a solvent (e.g., DMSO, DCM, Ethyl Acetate):
-
If the solvent is halogenated (e.g., DCM), pour into the Halogenated Solvent carboy.
-
If the solvent is non-halogenated (e.g., Methanol), you must still pour it into the Halogenated Solvent carboy because the solute (
-indole) contaminates the entire mixture.
-
Phase 2: Packaging & Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the compound has hydrolyzed to its acid form, as it may corrode the metal over time.
-
Labeling Requirements:
-
Full Chemical Name: Write "Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate". Do not use abbreviations like "ETI" or "Sample 4B".
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated" .
-
Percentage: If in solution, estimate the concentration (e.g., "1% in DMSO").
-
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Store the container in a secondary containment tray to capture spills.
-
Keep the container closed at all times unless adding waste.
-
Ensure the SAA is well-ventilated; indole derivatives often possess distinct, potent odors.
Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and disposal of fluorinated indole esters.[3][4]
Emergency Procedures (Spill Response)
In the event of a spill of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate:
-
PPE: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquid: Use standard absorbent pads or vermiculite.
-
-
Decontamination: Wipe the surface with a soap and water solution.[5] Do not use bleach immediately, as indoles can react unpredictably with strong oxidizers.
-
Disposal of Debris: All cleanup materials (pads, gloves, towels) must be treated as Halogenated Solid Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.
-
Fisher Scientific. (2025).[6] Safety Data Sheet: Indole-2-carboxylic acid derivatives (General Class).
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: Fluorinated Indoles.
Sources
Personal protective equipment for handling ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Executive Summary & Compound Analysis
This guide outlines the operational safety requirements for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate . Unlike generic chemical handling, this protocol addresses the specific physicochemical properties introduced by the trifluoromethyl (
The "Why" Behind the Protocol
While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315, H319, H335) , the structural inclusion of the
-
Enhanced Lipophilicity: Fluorination significantly increases lipophilicity compared to the parent indole. This facilitates faster dermal absorption and potential blood-brain barrier penetration if solubilized [1].
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry. If absorbed, the body cannot easily metabolize this moiety, potentially leading to prolonged biological half-life compared to non-fluorinated analogs [2].
Risk Assessment & Hazard Identification
Before opening the vial, you must acknowledge the physical state hazards.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Electrostatic Dust | Dry indole derivatives are prone to static charge buildup. This causes "fly-away" powder during weighing, increasing inhalation risk and bench contamination. |
| Chemical | Sensitization | Indoles are known structural alerts for skin sensitization. Repeated micro-exposures can lead to allergic contact dermatitis. |
| Reactivity | Hydrolysis | The ethyl ester at position 2 is susceptible to hydrolysis in humid conditions, releasing ethanol and the corresponding free acid (7-trifluoromethyl-indole-2-carboxylic acid), altering potency. |
Personal Protective Equipment (PPE) Matrix
This system is designed to create a redundant barrier against both solid dust and solubilized compound.
Core PPE Requirements[1][2][3][4][5]
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary containment. Do not rely solely on N95 masks for weighing; they do not protect against vapors if the compound is in solution. |
| Dermal (Hands) | Double Nitrile Gloves (0.11mm min) | Outer Layer: Standard Nitrile (changed immediately upon splash). Inner Layer: High-dexterity Nitrile (colored differently to spot tears). Note: Fluorinated esters in DCM/THF permeate single nitrile layers in <2 minutes. [3] |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses via static attraction. |
| Body | Tyvek® Sleeves or Lab Coat (Buttoned) | Protects forearm skin from dust settling between the glove cuff and lab coat sleeve. |
Operational Workflow: Step-by-Step
This protocol uses a "Zero-Contact" methodology to minimize exposure.
Phase 1: Preparation & Engineering Controls
-
Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing. This neutralizes the charge on the hydrophobic powder.
-
Surface Protection: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture any stray particles.
Phase 2: Weighing & Solubilization
Goal: Prevent dust generation.[1]
-
Tare External: Tare your receiving vial before bringing it into the hood to avoid air current disruption.
-
The "Tap" Technique: Do not scoop vigorously. Gently tap the spatula against the side of the source container to dislodge clumps.
-
Immediate Solubilization:
-
Add your solvent (e.g., DMSO, Ethanol) immediately to the solid in the vial.
-
Reasoning: Once in solution, the inhalation hazard (dust) is eliminated, though the permeation hazard (skin absorption) increases.
-
-
Cap & Wipe: Cap the vial tightly. Wipe the exterior of the vial with a Kimwipe dampened with ethanol while still inside the hood. Dispose of the wipe as hazardous waste.
Phase 3: Decontamination
-
Solvent Wash: Rinse the spatula with acetone into a waste beaker inside the hood.
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off inside-out) to ensure no outer surface touches skin.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the logical flow of the safety protocol, emphasizing the critical decision points for containment.
Figure 1: Operational workflow for handling fluorinated indole solids, prioritizing static control and containment.
Disposal Protocols
Proper disposal is critical due to the carbon-fluorine bond.
-
Segregation: Do not mix with general organic waste if your facility separates halogens. This compound belongs in the Halogenated Organic Waste stream.
-
Incineration: Label the waste tag clearly with "Contains Organic Fluorine." This signals to the waste management vendor that high-temperature incineration is required to fully mineralize the compound and capture HF emissions [4].
-
Empty Containers: Triple rinse the original vial with acetone. The rinsate goes into the halogenated waste; the glass vial can then be treated as glass waste (defaced label).
Emergency Response
Self-Validating Step: Ensure a tube of Calcium Gluconate is not required.
-
Clarification: While HF is a byproduct of combustion, the compound itself does not release free HF under normal handling. Standard chemical burn protocols apply.
-
Eye Contact: Flush for 15 minutes.
-
Skin Contact: Wash with soap and water.[2] Do not use ethanol/solvents on skin, as this may enhance absorption of the fluorinated lipophile.
References
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.
-
Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Ansell Healthcare. (2022). "Chemical Permeation & Degradation Resistance Guide." Ansell Technical Guides.
-
U.S. EPA. (2024). "Best Management Practices for Laboratory Waste: Halogenated Solvents." EPA Waste Management Guidelines.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
